molecular formula C15H14O4 B15618481 Catalpalactone CAS No. 133591-03-4

Catalpalactone

Cat. No.: B15618481
CAS No.: 133591-03-4
M. Wt: 258.27 g/mol
InChI Key: GFYSRANGENPXDF-UHFFFAOYSA-N
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Description

Catalpalactone is a member of 2-benzofurans.
This compound has been reported in Catalpa ovata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2-dimethyl-6-oxo-3H-pyran-5-yl)-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-15(2)8-7-11(14(17)19-15)12-9-5-3-4-6-10(9)13(16)18-12/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYSRANGENPXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=C(C(=O)O1)C2C3=CC=CC=C3C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928201
Record name 3-(6,6-Dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-2-benzofuran-1(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1585-68-8, 133591-03-4
Record name Catalpalactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1585-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Catalpalactone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(6,6-Dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CATALPALACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P61GH0V29Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Catalpalactone: A Technical Guide on Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalpalactone (B180410), a naturally occurring phthalide, has emerged as a compound of significant scientific interest due to its diverse biological activities, including potent anti-inflammatory and neuroprotective properties.[1] First isolated from the wood of Catalpa ovata, this guide provides an in-depth overview of its primary natural sources and a detailed experimental protocol for its isolation.[1] Furthermore, it explores the molecular mechanisms underlying its biological effects, with a focus on its modulation of critical signaling pathways. Quantitative data are presented in structured tables, and key experimental and biological pathways are visualized to facilitate comprehension and further research.

Natural Sources of this compound

This compound is predominantly found within woody tissues of trees belonging to the Catalpa genus, a member of the Bignoniaceae family.[2] The principal species known to contain this compound are Catalpa ovata (Chinese catalpa) and Catalpa bignonioides (Southern catalpa).[2] While it can be found in various parts of the plant, it is most concentrated in the heartwood and stems.[2][3] Other constituents, such as iridoids and naphthoquinones, are also prevalent in Catalpa species.[3][4]

Table 1: Primary Botanical Sources of this compound
Plant SpeciesFamilyPlant Part(s)Reference(s)
Catalpa ovataBignoniaceaeWood, Stem Bark, Fruit[1][3][5]
Catalpa bignonioidesBignoniaceaeHeartwood[2]

Note: Quantitative yield data for this compound is not extensively detailed across a wide range of sources in the current literature, limiting a comprehensive comparative analysis.

Isolation of this compound from Catalpa ovata

The isolation of this compound from the wood or stems of Catalpa ovata is a multi-step process involving solvent extraction followed by chromatographic purification.[1][2] The following protocol outlines a generalized yet detailed methodology based on established procedures.

Experimental Workflow for this compound Isolation

G Figure 1. Experimental Workflow for this compound Isolation cluster_prep Preparation cluster_extract Extraction cluster_purify Purification cluster_final Final Product p1 Air-dry Catalpa ovata (Wood/Stems) p2 Grind into coarse powder p1->p2 e1 Soxhlet Extraction (e.g., with Hexane or Ethyl Acetate) p2->e1 e2 Concentrate under reduced pressure (Rotary Evaporator) e1->e2 e3 Obtain Crude Extract e2->e3 c1 Silica (B1680970) Gel Column Chromatography e3->c1 c2 Elute with Hexane/ Ethyl Acetate (B1210297) Gradient c1->c2 c3 Monitor fractions by TLC c2->c3 c4 Pool Fractions Containing This compound c3->c4 f1 Confirm Purity (HPLC) c4->f1 f2 Structure Elucidation (NMR, MS) f1->f2 f3 Pure this compound f2->f3

Caption: Workflow of this compound Isolation from Catalpa ovata.

Detailed Experimental Protocol

A. Preparation of Plant Material

  • Collection and Drying: Collect fresh wood or stems of Catalpa ovata. Air-dry the material at room temperature for several days to reduce moisture content.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.[2]

B. Solvent Extraction

  • Soxhlet Extraction: Place the powdered material into a cellulose (B213188) thimble and load it into a Soxhlet extractor.[2]

  • Solvent Choice: Perform continuous extraction with a suitable organic solvent such as n-hexane or ethyl acetate.

  • Duration: Continue the extraction for 24-48 hours, or until the solvent running through the siphon becomes colorless, indicating a complete extraction.[2]

  • Concentration: Concentrate the resulting solvent extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 50°C to prevent degradation of the compound.[2] The result is a viscous crude extract.

C. Chromatographic Purification

  • Column Preparation: Pack a glass chromatography column with silica gel (e.g., 70-230 mesh) slurried in a non-polar solvent like n-hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried, adsorbed sample onto the top of the prepared column.[2]

  • Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.[2]

  • Fraction Collection: Collect fractions of the eluate systematically.

  • Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, develop it in an appropriate solvent system (e.g., hexane:ethyl acetate 7:3), and visualize the spots under UV light (254 nm).

  • Pooling: Combine the fractions that show a prominent spot corresponding to the retention factor (Rf) of this compound.

D. Purity Confirmation and Characterization

  • Purity Analysis: Assess the purity of the pooled fractions using High-Performance Liquid Chromatography (HPLC).[2]

  • Structural Elucidation: Confirm the identity and structure of the isolated compound as this compound using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Compare the obtained spectral data with published values to verify the structure.[1][2]

Biological Activities and Signaling Pathways

This compound exhibits a range of pharmacological effects, with its anti-inflammatory activity being the most extensively studied. It has been shown to significantly inhibit the production of pro-inflammatory mediators in various cell models.[6][7]

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are attributed to its ability to suppress key signaling cascades involved in the inflammatory response.[7][8] In lipopolysaccharide (LPS)-stimulated macrophage models, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3).[7][8] This upstream inhibition prevents the production of downstream inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like TNF-α and IL-6.[7] Furthermore, it suppresses the interferon-β (IFN-β)/signal transducer and activator of transcription 1 (STAT1) pathway, which is another critical axis in the inflammatory response.[7][8]

G Figure 2. Anti-Inflammatory Signaling Pathway of this compound cluster_pathways Intracellular Signaling cluster_downstream Downstream Targets LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IRF3 IRF3 Activation TLR4->IRF3 NFkB NF-κB Activation TLR4->NFkB IFNb IFN-β Production IRF3->IFNb iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines This compound This compound This compound->IRF3 Inhibits This compound->NFkB Inhibits STAT1 STAT1 Activation This compound->STAT1 Inhibits IFNb->STAT1 Inflammation Inflammatory Response STAT1->Inflammation iNOS->Inflammation Cytokines->Inflammation

Caption: this compound inhibits inflammation via suppression of key signaling pathways.

Neuroprotective Properties

In addition to its anti-inflammatory effects, this compound has demonstrated neuroprotective potential, particularly in models of ischemic brain injury.[8] It is suggested to promote the polarization of microglia, the resident immune cells of the brain, from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This shift helps to reduce neuroinflammation and improve neurological outcomes.[8]

Other Activities

Derivatives of this compound have been synthesized and evaluated for other biological activities, including antimicrobial and cytotoxic effects, suggesting that the core structure of this compound could serve as a scaffold for developing new therapeutic agents.[7]

References

Physical and chemical properties of Catalpalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalpalactone, a naturally occurring lactone first isolated from plants of the Catalpa genus, has emerged as a compound of significant scientific interest. Possessing a unique chemical structure, it has demonstrated a range of biological activities, most notably anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed summaries of its biological activities with associated signaling pathways, and relevant experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Physical and Chemical Properties

Table 1: General and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O₄[1][2]
Molecular Weight 258.27 g/mol [1][2]
IUPAC Name 3-(2,2-dimethyl-6-oxo-3H-pyran-5-yl)-3H-2-benzofuran-1-one[1]
CAS Number 1585-68-8[1][2]
Canonical SMILES CC1(CC=C(C(=O)O1)C2C3=CC=CC=C3C(=O)O2)C[1]
InChI Key GFYSRANGENPXDF-UHFFFAOYSA-N[1]

Table 2: Predicted Physical Properties of this compound

PropertyPredicted ValueSource(s)
Boiling Point 467.1 ± 45.0 °C at 760 mmHg[1]
Melting Point Data not available in search results.[2]
Solubility in Water 2022 mg/L @ 25 °C (estimated)[1]
Solubility in Organic Solvents Data not available in search results.[2]

Note: The melting point and solubility in common organic solvents have not been experimentally determined in the surveyed literature.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through spectroscopic techniques. While experimentally obtained spectra are not widely published, predicted data based on its known structure are available and crucial for its identification.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR ¹³C NMR
Position Predicted Chemical Shift (δ, ppm) Position Predicted Chemical Shift (δ, ppm)
Aromatic Protons7.0 - 8.0C-2160 - 170
Olefinic Proton6.0 - 6.5C-370 - 80
Methine Proton5.0 - 5.5C-3a130 - 140
Methylene Protons2.5 - 3.0C-4120 - 130
Methyl Protons1.0 - 1.5C-5125 - 135
C-6125 - 135
C-7120 - 130
C-7a140 - 150
C-2'160 - 170
C-3'120 - 130
C-4'130 - 140
C-5'30 - 40
C-6'80 - 90
CH₃20 - 30
CH₃20 - 30

Table 4: Predicted Infrared (IR) and UV-Visible Spectroscopy Data for this compound

Spectroscopy Functional Group / Transition Predicted Absorption
IR C=O (Lactone)1750 - 1780 cm⁻¹
C=C (Aromatic)1600, 1450 cm⁻¹
C-O (Ester)1000 - 1300 cm⁻¹
C-H (Aromatic)3000 - 3100 cm⁻¹
C-H (Aliphatic)2850 - 3000 cm⁻¹
UV-Vis π → π*Data not available in search results.

Biological Activities and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and neuroprotective properties through the modulation of specific cellular signaling pathways.

Anti-inflammatory Effects

This compound has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved through the suppression of key signaling cascades.

  • Inhibition of NF-κB Pathway: this compound prevents the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

  • Suppression of STAT-1 and IRF3 Activation: The compound also inhibits the activation of Signal Transducer and Activator of Transcription 1 (STAT-1) and Interferon Regulatory Factor 3 (IRF3), further contributing to its anti-inflammatory profile.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates to Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines Induces Transcription This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Activation

Anti-inflammatory signaling pathway of this compound.
Neuroprotective Effects

In the context of neurological inflammation, this compound exhibits neuroprotective properties by modulating microglial polarization.

  • Microglial Polarization: It promotes the shift of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.

  • Inhibition of JAK/STAT1 Pathway: This neuroprotective mechanism is linked to the inhibition of the Janus kinase (JAK)/STAT1 signaling pathway in M1 microglia. By suppressing this pathway, this compound helps to mitigate neuroinflammation and protect neurons from damage.

neuroprotective_pathway cluster_m1 M1 Microglia (Pro-inflammatory) cluster_m2 M2 Microglia (Anti-inflammatory) M1 M1 Phenotype JAK1_STAT1 JAK1/STAT1 Pathway M1->JAK1_STAT1 Activates Neuroinflammation Neuroinflammation JAK1_STAT1->Neuroinflammation M2 M2 Phenotype Neuroprotection Neuroprotection M2->Neuroprotection This compound This compound This compound->JAK1_STAT1 Inhibits This compound->M2 Promotes Polarization

Neuroprotective mechanism of this compound via microglial polarization.

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound

isolation_workflow start Plant Material (e.g., Catalpa ovata) extraction Extraction (e.g., Methanol) start->extraction fractionation Liquid-Liquid Fractionation (Hexane, Chloroform, Ethyl Acetate) extraction->fractionation chromatography Silica (B1680970) Gel Column Chromatography fractionation->chromatography Active Fraction (e.g., Ethyl Acetate) purification Preparative HPLC or Sephadex LH-20 chromatography->purification end Pure this compound purification->end

General workflow for the isolation and purification of this compound.

Methodology:

  • Plant Material Preparation: Air-dry and powder the relevant plant parts (e.g., stems, leaves) of Catalpa ovata.

  • Extraction: Macerate the powdered material with a suitable organic solvent (e.g., methanol) at room temperature for several days. Filter and concentrate the solvent under reduced pressure to yield a crude extract.

  • Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning with a series of solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

  • Bioassay-Guided Isolation: Test each fraction for the desired biological activity (e.g., anti-inflammatory). The most potent fraction is selected for further separation.

  • Chromatographic Purification: Subject the active fraction to silica gel column chromatography, eluting with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient). Collect fractions and monitor by thin-layer chromatography (TLC).

  • Final Purification: Purify the pooled fractions containing the compound of interest using preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20) to obtain pure this compound.

  • Structural Confirmation: Confirm the identity and purity of the isolated compound using High-Resolution Mass Spectrometry (HRMS), ¹H NMR, and ¹³C NMR spectroscopy.

Anti-inflammatory Activity Assay in LPS-Induced RAW264.7 Cells

Cell Culture:

  • Maintain RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

Nitric Oxide (NO) Production Assay (Griess Assay):

  • Seed RAW264.7 cells in a 96-well plate at a density of 2 × 10⁵ cells/mL and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 30, 50 µM) for 2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18 hours.

  • Collect 100 µL of the culture supernatant and mix with 100 µL of Griess reagent in a new 96-well plate.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate nitrite (B80452) concentrations using a sodium nitrite standard curve.

Western Blot Analysis for Protein Expression (e.g., iNOS, p-STAT1):

  • Seed RAW264.7 cells in a 6-well plate and treat with this compound and/or LPS as described above.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, p-STAT1, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and neuroprotective activities. Its mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and JAK/STAT, make it an attractive candidate for further investigation in the context of inflammatory and neurodegenerative diseases. This technical guide provides a consolidated resource of its known properties and experimental methodologies to facilitate future research and drug development efforts. Further studies are warranted to fully elucidate its therapeutic potential, including the determination of its complete physicochemical profile and its efficacy in in vivo models of disease.

References

Catalpalactone's Mechanism of Action in Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The search for novel anti-inflammatory agents has led to the investigation of natural compounds, including catalpalactone (B180410), a compound isolated from Catalpa ovata. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-inflammatory effects, with a focus on its impact on key signaling pathways. The information herein is compiled from preclinical studies and is intended to support further research and development efforts.

Core Mechanism of Action

This compound has been shown to mitigate inflammatory responses primarily by inhibiting the production of key inflammatory mediators and modulating upstream signaling pathways. Studies in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages indicate that this compound's anti-inflammatory properties are associated with the suppression of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression. This is achieved through the inhibition of critical transcription factors, namely Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB), as well as the downstream Interferon-β (IFN-β)/Signal Transducer and Activator of Transcription 1 (STAT-1) signaling cascade.[1][2]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various inflammatory markers in LPS-stimulated RAW264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

This compound Concentration (µM)NO Production (% of LPS Control)
5~85%
10~70%
30~45%
50~30%

Data derived from studies in LPS-stimulated RAW264.7 cells.[3]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Release

This compound Concentration (µM)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
5~90%~88%
10~75%~70%
30~50%~48%
50~35%~40%

Data represents the percentage of cytokine release compared to LPS-stimulated cells without this compound treatment.[4][5]

Table 3: Effect of this compound on iNOS and Pro-inflammatory Cytokine mRNA Expression

This compound Concentration (µM)iNOS mRNA (% of LPS Control)TNF-α mRNA (% of LPS Control)IL-6 mRNA (% of LPS Control)
30~50%~55%~60%
50~30%~40%~45%

Relative mRNA expression levels were determined by quantitative real-time PCR.[5]

Signaling Pathway Analysis

This compound's anti-inflammatory effects are mediated through the modulation of several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[9][10][11] this compound has been demonstrated to prevent the activation of NF-κB in LPS-stimulated RAW264.7 cells.[1][2]

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB->NFkB_active translocates to NFkB_IkB->IkB releases nucleus Nucleus genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) NFkB_active->genes induces This compound This compound This compound->IKK inhibits

Caption: this compound's inhibition of the canonical NF-κB pathway.

Suppression of the IRF3 and IFN-β/STAT-1 Axis

Interferon Regulatory Factor 3 (IRF3) is another crucial transcription factor in the innate immune response.[12] Upon activation by stimuli such as LPS, IRF3 translocates to the nucleus and induces the expression of type I interferons, like IFN-β.[13][14] IFN-β then acts in an autocrine or paracrine manner to activate the JAK-STAT pathway, leading to the phosphorylation and activation of STAT-1.[15] Activated STAT-1 further promotes the expression of inflammatory genes, including iNOS. This compound has been found to inhibit the activation of IRF3 and the subsequent production of IFN-β, leading to reduced STAT-1 protein expression.[1][2][5]

IRF3_STAT1_Pathway cluster_nucleus1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IRF3 IRF3 TLR4->IRF3 activates IRF3_active Active IRF3 IRF3->IRF3_active translocates to nucleus IFNb IFN-β Production IRF3_active->IFNb IFNb_receptor IFN-β Receptor IFNb->IFNb_receptor binds JAK JAK IFNb_receptor->JAK activates STAT1 STAT1 JAK->STAT1 phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 genes Inflammatory Gene Expression (iNOS) pSTAT1->genes induces transcription This compound This compound This compound->IRF3 inhibits activation This compound->STAT1 suppresses expression

Caption: this compound's suppression of the IRF3 and IFN-β/STAT-1 signaling axis.

Experimental Protocols

The following are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophages.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 30, 50 µM) for a specified period (e.g., 2 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a designated time (e.g., 18-24 hours).[3]

Nitric Oxide (NO) Assay
  • Principle: The concentration of NO in the culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), using the Griess reagent.

  • Protocol:

    • Collect 100 µL of culture supernatant from each well.

    • Mix with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Principle: Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6) in the culture supernatant using commercially available ELISA kits.

  • Protocol:

    • Coat a 96-well plate with the capture antibody overnight.

    • Block the plate with a blocking buffer.

    • Add culture supernatants and standards to the wells and incubate.

    • Add the detection antibody and incubate.

    • Add avidin-horseradish peroxidase (HRP) and incubate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate cytokine concentrations from the standard curve.[16]

Western Blot Analysis
  • Principle: To determine the protein expression levels of key inflammatory mediators (iNOS, STAT-1) and signaling molecules.

  • Protocol:

    • Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% skim milk or bovine serum albumin (BSA).

    • Incubate with primary antibodies against iNOS, STAT-1, and a loading control (e.g., β-actin) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.[4][5]

Experimental_Workflow cluster_supernatant Supernatant Analysis cluster_lysate Cell Lysate Analysis start Start: RAW264.7 Cell Culture treatment Pre-treatment with this compound (5-50 µM, 2h) start->treatment stimulation Stimulation with LPS (1 µg/mL, 18-24h) treatment->stimulation harvest Harvest Supernatant & Cell Lysate stimulation->harvest supernatant_analysis Supernatant Analysis harvest->supernatant_analysis lysate_analysis Cell Lysate Analysis harvest->lysate_analysis no_assay NO Assay (Griess Reagent) supernatant_analysis->no_assay elisa ELISA (TNF-α, IL-6) supernatant_analysis->elisa western_blot Western Blot (iNOS, STAT-1, NF-κB, IRF3) lysate_analysis->western_blot qpcr qRT-PCR (iNOS, TNF-α, IL-6 mRNA) lysate_analysis->qpcr

Caption: Workflow for cell-based evaluation of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of inflammatory pathways. Its ability to concurrently suppress the NF-κB and IRF3/IFN-β/STAT-1 signaling cascades highlights its potential as a multi-target anti-inflammatory agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should aim to validate these findings in in vivo models of inflammatory diseases and explore the pharmacokinetic and safety profiles of this promising natural compound. A deeper understanding of its interactions with other inflammatory pathways, such as the MAPK and NLRP3 inflammasome pathways, would also be beneficial.

References

A Technical Guide to the Preliminary Cytotoxic and Antimicrobial Activities of Catalpalactone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Catalpalactone, a naturally occurring iridoid lactone isolated from plants of the Catalpa genus, has attracted considerable scientific interest for its diverse pharmacological properties.[1][2] While its anti-inflammatory and neuroprotective effects are more extensively documented, emerging preliminary studies suggest that this compound and its synthetic derivatives may also possess cytotoxic and antimicrobial capabilities.[2][3] These initial findings open potential avenues for the development of novel therapeutic agents in oncology and infectious diseases.[1]

This technical guide provides a comprehensive overview of the current, albeit preliminary, understanding of this compound's cytotoxic and antimicrobial activities. It is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental protocols to facilitate further investigation, and visualizations of experimental workflows.

Cytotoxic Activity

Preliminary research indicates that this compound and its analogs may have cytotoxic potential.[2] Studies have reported moderate lethal activity against brine shrimp, a common preliminary screening method for cytotoxicity.[4] However, much of the research has focused on synthetic derivatives, suggesting that structural modifications may be key to enhancing this activity.[1][5] Further investigation is required to determine the specific efficacy and mechanisms against human cancer cell lines.[2]

Quantitative Data: Cytotoxicity

Comprehensive quantitative data, such as IC50 values for this compound against specific human cancer cell lines, are not extensively available in the current literature. The table below summarizes the status of the available information.

Compound/DerivativeCell LineCancer TypeIC50 Value (µM)Reference
This compoundVariousNot SpecifiedData not available[2]
This compound & DerivativesBrine ShrimpNot ApplicableModerate lethal activity reported[4]
Synthetic DerivativesVariousNot SpecifiedUnder evaluation[1][5]
Experimental Protocols for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Target cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous control cell line (e.g., MCF-10A).[6]

  • Complete cell culture medium specific to each cell line.

  • This compound (stock solution in DMSO).[6]

  • MTT solution (5 mg/mL in PBS), sterile-filtered.[6][7]

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO).[6]

  • 96-well flat-bottomed plates.[6]

  • Microplate reader.[6]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. A recommended starting concentration range is 0.1 µM to 100 µM.[6] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[6]

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, depending on the experimental design.[6]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][7] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

To further elucidate the mechanism of cell death induced by this compound, the following assays can be performed:

  • Apoptosis Assessment (Annexin V-FITC/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by using Annexin V to detect phosphatidylserine (B164497) on the outer leaflet of the cell membrane and Propidium Iodide (PI) to identify cells with compromised membranes.[6]

  • Caspase Activity Assay (Caspase-Glo® 3/7): This luminescent assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[6]

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells (5k-10k/well) incubate1 2. Incubate 24h (Attachment) seed->incubate1 treat 3. Add this compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 24-72h (Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add DMSO (Dissolve Crystals) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate Viability & IC50 read->analyze

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity

The antimicrobial potential of this compound is an emerging area of research.[2] Studies on synthetic analogs of this compound suggest that the α,β-unsaturated six-membered lactone ring is an essential structural feature for antimicrobial and cytotoxic activities.[4][5] This indicates that while this compound is a promising lead compound, its derivatives may exhibit more potent effects.[4]

Quantitative Data: Antimicrobial Activity

Specific data on the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains are not yet widely reported in the literature. Research has primarily highlighted the activity of its synthetic derivatives.

Compound/DerivativeMicrobial StrainMIC ValueReference
This compoundVariousData not available[2]
Synthetic Derivatives (e.g., Compound 'g')Tested Pathogens"Excellent inhibitory effect" reported[5]
Experimental Protocols for Antimicrobial Assessment

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a standard procedure for determining MIC values.[9]

Materials:

  • Bacterial or fungal strains of interest.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • This compound (stock solution in DMSO).

  • Sterile 96-well microtiter plates.

  • Positive control (microorganism in broth without compound).

  • Negative control (broth only).

  • Standard antibiotic (e.g., ampicillin, ciprofloxacin) as a reference.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from an overnight culture, adjusting the concentration to approximately 5 x 10^5 CFU/mL in the appropriate broth.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth. Start with the highest desired concentration in the first well and dilute across the plate, typically over a range of 10-12 wells.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. The final volume in each well is typically 100-200 µL.

  • Controls: Include a positive control well (inoculum + broth, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear).[8] The results can also be read using a plate reader to measure absorbance.

Visualization of Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum 1. Prepare Standardized Microbial Inoculum add_inoculum 3. Inoculate Wells with Microbes inoculum->add_inoculum dilution 2. Prepare Serial Dilutions of this compound in Plate dilution->add_inoculum incubate 4. Incubate Plate (18-24h) add_inoculum->incubate observe 5. Visually Inspect for Turbidity incubate->observe determine 6. Determine MIC (Lowest Clear Well) observe->determine

Caption: Workflow for MIC determination via broth microdilution.

Signaling Pathways and Future Directions

While the precise signaling pathways for this compound's cytotoxic and antimicrobial activities remain to be elucidated, its mechanism of action has been studied in the context of inflammation. It is known to suppress key anti-inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3) pathways, and also inhibits the IFN-β/STAT-1 signaling axis.[10][11][12]

The mechanisms underlying its cytotoxic and antimicrobial effects are likely distinct and represent a critical area for future research. It is plausible that cytotoxicity could be mediated through the induction of apoptosis, as suggested by the utility of caspase and Annexin V assays.[6] The antimicrobial mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes, potentially linked to the reactive α,β-unsaturated lactone ring.[4]

Logical Relationship in Drug Discovery

The current research landscape positions this compound as a valuable natural lead compound. Its preliminary biological activities warrant further investigation and optimization through medicinal chemistry to enhance potency and selectivity.

Logical_Relationship cluster_start Lead Compound cluster_dev Development & Evaluation cluster_out Observed Activities catal This compound (Natural Product) synthesis Synthesis of Derivatives catal->synthesis Structural Modification eval Biological Screening synthesis->eval cytotoxic Cytotoxic Activity (Preliminary) eval->cytotoxic antimicrobial Antimicrobial Activity (Preliminary) eval->antimicrobial anti_inflam Anti-inflammatory (Established) eval->anti_inflam

Caption: this compound as a lead for derivative synthesis and screening.

Conclusion

This compound demonstrates preliminary evidence of cytotoxic and antimicrobial activities, positioning it as a compound of interest for further therapeutic development. Currently, the available quantitative data is limited, with more significant findings associated with its synthetic derivatives. This guide provides standardized experimental protocols for cytotoxicity and antimicrobial screening to encourage and facilitate the necessary research to quantify these effects and elucidate the underlying molecular mechanisms. Future studies should focus on comprehensive screening against a panel of cancer cell lines and microbial pathogens to establish IC50 and MIC values, followed by mechanistic studies to identify the specific signaling pathways involved.

References

Catalpalactone: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalpalactone, a naturally occurring phthalide (B148349) derivative, has emerged as a molecule of significant interest within the scientific community due to its diverse and potent biological activities. First isolated from the wood of Catalpa ovata, this compound has demonstrated notable anti-inflammatory and neuroprotective properties, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the historical discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification from natural sources and summarizes key quantitative data related to its biological efficacy. Furthermore, this guide explores the molecular mechanisms underpinning its biological effects, with a focus on its modulation of critical signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding of its therapeutic potential.

Discovery and History

This compound was first discovered and isolated from the wood of the Chinese catalpa tree, Catalpa ovata G. Don, a member of the Bignoniaceae family.[1] The initial structural elucidation was accomplished through a combination of spectroscopic techniques, which have since become standard in the field of natural product chemistry. These methods were crucial in determining its chemical formula as C₁₅H₁₄O₄ and establishing its unique phthalide structure.[1][2] Subsequent research has not only confirmed this structure but has also expanded the known natural sources of this compound to include other species within the Catalpa genus, such as Catalpa bignonioides (Southern catalpa).[3] The compound is primarily concentrated in the woody tissues of these trees, particularly the heartwood and stems.[3]

Physicochemical and Spectroscopic Data

The definitive structure of this compound was established through meticulous analysis of its spectral data.[1] While the foundational data was provided in early publications, subsequent isolations and synthetic confirmations have solidified our understanding of its chemical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₄O₄[4]
Molecular Weight258.27 g/mol [4]
IUPAC Name3-(2,2-dimethyl-6-oxopyran-3-yl)-2-benzofuran-1-one[4]
CAS Number1585-68-8[4]

Table 2: Key Spectroscopic Data for this compound Structural Characterization

Spectroscopic TechniqueKey Features and ObservationsReference
Infrared (IR) SpectroscopyA strong absorption band around 1760 cm⁻¹, indicative of the C=O stretching vibration of the γ-lactone ring. Additional bands in the aromatic region (around 1600-1450 cm⁻¹) suggest the presence of a benzene (B151609) ring.[1]
¹H Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed information about the proton environment. Key signals correspond to the aromatic protons, the protons of the lactone ring, and the protons of the dimethylpyran moiety. The chemical shifts, splitting patterns, and coupling constants are crucial for confirming atomic connectivity.[1]
¹³C Nuclear Magnetic Resonance (NMR) SpectroscopyReveals the number of distinct carbon atoms and their chemical environments. The spectrum shows signals for the carbonyl carbon of the lactone, the aromatic carbons, and the carbons of the dimethylpyran ring, confirming the carbon skeleton.[1]
Mass Spectrometry (MS)Determines the molecular weight and elemental composition. The molecular ion peak corresponds to the molecular weight, and fragmentation patterns provide further structural information.[1]

Isolation from Natural Sources: Experimental Protocol

The isolation of this compound from its natural sources, primarily Catalpa species, involves a systematic multi-step process of extraction and chromatographic purification.[1] The general workflow is outlined below.

General Workflow for Isolation

G plant_material Plant Material (e.g., Catalpa ovata wood) extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration fractionation Chromatographic Fractionation concentration->fractionation purification Purification fractionation->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: General workflow for the isolation of this compound.

Detailed Methodology

1. Preparation of Plant Material:

  • Air-dry the heartwood of Catalpa bignonioides or the stems of Catalpa ovata at room temperature for several days.

  • Grind the dried material into a coarse powder to increase the surface area for efficient extraction.[3]

2. Solvent Extraction:

  • Place the powdered plant material into a thimble and load it into a Soxhlet extractor.

  • Perform continuous extraction with a suitable solvent such as methanol (B129727) or ethanol (B145695) for 24-48 hours, or until the solvent running through the siphon is colorless.[3][5]

3. Concentration of Crude Extract:

  • Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[3]

4. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography:

    • Pre-treat the crude extract by dissolving it in a minimal amount of the initial mobile phase and adsorbing it onto a small amount of silica gel.

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate.[3]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar retention factors.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the enriched fractions containing this compound using preparative HPLC.

    • Use a suitable mobile phase gradient, such as acetonitrile (B52724) and water, optimized based on analytical HPLC runs.

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound.[3][5]

5. Purity Confirmation and Structure Elucidation:

  • Confirm the purity of the isolated this compound using analytical HPLC.

  • Elucidate and confirm the structure of the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compare the data with published literature values.[3][5]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied.[4][6]

Quantitative Data on Biological Activities

Table 3: Biological Activities of this compound

Biological ActivityAssayTest SystemIC₅₀ ValueReference
Inhibition of Nitric Oxide (NO) ProductionGriess AssayLPS-stimulated RAW 264.7 macrophages2.34 µM[6]
Inhibition of Dopamine BiosynthesisCellular AssayPC12 cells22.1 µM[6]
Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, it has been shown to suppress the production of pro-inflammatory mediators.[4][7] The mechanism of action involves the inhibition of the IRF3, NF-κB, and IFN-β/STAT-1 signaling pathways.[4][7]

G LPS LPS TLR4 TLR4 LPS->TLR4 IRF3 IRF3 TLR4->IRF3 NF_kB NF-κB TLR4->NF_kB IFN_beta IFN-β IRF3->IFN_beta Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines STAT1 STAT-1 IFN_beta->STAT1 iNOS iNOS STAT1->iNOS This compound This compound This compound->IRF3 This compound->NF_kB This compound->IFN_beta This compound->STAT1

Caption: Anti-inflammatory signaling pathway modulated by this compound.

Synthesis of this compound

While this compound can be isolated from natural sources, synthetic routes have also been developed to enable further research and the generation of analogues.[8] A common synthetic strategy commences from phthalaldehydic acid, involving a Wittig reaction to construct the carbon skeleton, followed by lactonization and a final selenolactonization/elimination sequence to introduce the characteristic double bond.[8]

General Synthetic Workflow

G start Phthalaldehydic Acid wittig Wittig Reaction start->wittig intermediate1 Phthalide Intermediate wittig->intermediate1 lactonization Lactonization intermediate1->lactonization dihydro Dihydrothis compound lactonization->dihydro selenolactonization Selenolactonization/ Elimination dihydro->selenolactonization final_product This compound selenolactonization->final_product

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound stands out as a natural product with significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications. This guide has provided a comprehensive overview of its discovery, the methodologies for its isolation, and its characterized biological activities. The detailed experimental protocols and elucidated signaling pathways offer a solid foundation for researchers, scientists, and drug development professionals to further explore the pharmacological applications of this promising molecule and its derivatives. Future research should focus on in-vivo efficacy studies, pharmacokinetic profiling, and the development of structure-activity relationships to optimize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the High-Yield Synthesis of Catalpalactone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the high-yield synthesis of catalpalactone (B180410) and its analogs. The protocols detailed herein are based on established and efficient synthetic routes, designed for reproducibility in a laboratory setting. This document includes structured data for easy comparison of reaction parameters, detailed experimental procedures, and visualizations of the synthetic pathways to facilitate understanding and implementation.

Introduction

This compound, a naturally occurring iridoid lactone, and its derivatives have attracted considerable scientific interest due to their diverse biological activities. These compounds have demonstrated potential as anti-inflammatory and neuroprotective agents. Notably, this compound has been shown to protect nerve function from hypoxic lesions by promoting the polarization of microglial cells toward the M2 phenotype, indicating its therapeutic potential for neurological disorders. The development of efficient, high-yield synthetic methods is critical for advancing research into their therapeutic applications and for the creation of novel drug candidates.

This document outlines a robust synthetic strategy for this compound, beginning with phthalaldehydic acid. The key transformations include a Wittig reaction to construct the carbon skeleton, followed by a lactonization and a final selenolactonization/elimination sequence to install the characteristic double bond.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a multi-step sequence. The overall workflow involves the formation of a key intermediate, dihydrothis compound, which is subsequently converted to the final product.

Synthesis_Workflow Start Phthalaldehydic Acid Intermediate1 Phthalide (B148349) Intermediate Start->Intermediate1 Wittig Reaction Intermediate2 Dihydrothis compound Intermediate1->Intermediate2 Lactonization End This compound Intermediate2->End Selenolactonization/ Oxidative Elimination

General workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound, providing a comparative overview of the reaction conditions and yields.

Table 1: Wittig Reaction for Phthalide Intermediate Synthesis

Starting MaterialPhosphoraneSolventReaction Time (h)TemperatureYield (%)Reference
Phthalaldehydic acidEthoxycarbonylbutenylidene-phosphoraneDry CHCl₃4RefluxNot specified
Phthalaldehydic acidPhosphoranes 4a, 4b, or 4cNot specifiedNot specifiedNot specifiedNot specified

Table 2: Lactonization to Dihydrothis compound

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)Reference
Phthalide intermediateTrimethylsilyl chloride (TMSCl), Sodium iodide (NaI)AcetonitrileNot specifiedRefluxNot specified
Phthalides 13b or 13cChloro(trimethyl)silane, Sodium iodideNot specifiedNot specifiedNot specifiedNot specified

Table 3: Conversion of Dihydrothis compound to this compound

Starting MaterialKey ReagentsSolventTemperatureYield (%)Reference
Dihydrothis compoundNaH, Acetic acid, Diphenyl diselenide, H₂O₂THFLow temperatureNot specified

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

This protocol describes the formation of the initial phthalide intermediate from phthalaldehydic acid and a suitable phosphorane.

  • Materials:

    • Phthalaldehydic acid

    • Ethoxycarbonylbutenylidenephosphorane

    • Dry Chloroform (CHCl₃)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Standard glassware for workup and purification

  • Procedure:

    • To a solution of the phosphorane (5 mmol) in dry CHCl₃ (15 cm³), add phthalaldehydic acid (5 mmol).

    • Reflux the mixture for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the phthalide intermediate.

Wittig_Reaction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve phosphorane in dry CHCl3 B Add phthalaldehydic acid A->B C Reflux for 4 hours B->C D Monitor by TLC C->D E Cool to room temperature D->E F Remove solvent under reduced pressure E->F G Purify by column chromatography F->G H Obtain Phthalide Intermediate G->H

Experimental workflow for the Wittig reaction.

This protocol details the cyclization of the phthalide intermediate to form the dihydrothis compound core.

  • Materials:

    • Phthalide intermediate from step 4.1

    • Trimethylsilyl chloride (TMSCl)

    • Sodium iodide (NaI)

    • Acetonitrile

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

  • Procedure:

    • Dissolve the phthalide intermediate (1 mmol) in acetonitrile.

    • Add TMSCl and NaI to the solution.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and perform an aqueous workup.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield dihydrothis compound.

This final step introduces the double bond to yield this compound.

  • Materials:

    • Dihydrothis compound from step 4.2

    • Sodium hydride (NaH)

    • Acetic acid

    • Diphenyl diselenide

    • Lithium diisopropylamide (LDA) or another suitable base

    • Hydrogen peroxide (H₂O₂)

    • Tetrahydrofuran (THF)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • Treat dihydrothis compound with a strong base like LDA in THF at a low temperature to form the enolate.

    • Carefully acidify with acetic acid to yield the corresponding acid.

    • Perform a selenolactonization by reacting with diphenyl diselenide.

    • The resulting selenide (B1212193) is then treated with hydrogen peroxide and acetic acid to induce oxidative elimination and form the double bond of this compound.

    • Purify the final product by column chromatography.

Troubleshooting and Optimization

  • Formation of E/Z Isomers in Wittig Reaction: The stereoselectivity of the Wittig reaction can be influenced by the stability of the ylide and the reaction conditions. For stabilized ylides, the E-isomer is typically favored. Solvent polarity and the presence of lithium salts can also affect the E/Z ratio.

  • Formation of Undesired Dilactone Side-Product: During lactonization, the formation of a dilactone byproduct can occur. Using phthalaldehydic acid as the starting material instead of phthalic anhydride (B1165640) can help avoid this issue, leading to the formation of dihydrothis compound, which can then be converted to this compound.

Biological Signaling Pathways of this compound

Understanding the biological mechanisms of this compound is crucial for drug development.

  • Neuroprotective Effects: this compound promotes the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This neuroprotective effect is mediated, at least in part, through the JAK-STAT signaling pathway.

Neuroprotection_Pathway This compound This compound JAK_STAT JAK-STAT Pathway This compound->JAK_STAT Modulates Microglia Microglia JAK_STAT->Microglia Influences Polarization M1 M1 Phenotype (Pro-inflammatory) Microglia->M1 Inhibits M2 M2 Phenotype (Anti-inflammatory) Microglia->M2 Promotes Neuroprotection Neuroprotection M2->Neuroprotection

This compound promotes neuroprotection by modulating the JAK-STAT pathway.

  • Anti-inflammatory Effects: The anti-inflammatory properties of this compound are associated with the suppression of pro-inflammatory mediators. This involves the inhibition of signaling pathways that lead to the production of cytokines and other inflammatory molecules.

Anti_inflammatory_Pathway This compound This compound Signaling_Pathways Pro-inflammatory Signaling Pathways (e.g., NF-κB, IRF3) This compound->Signaling_Pathways Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (e.g., Cytokines) Signaling_Pathways->Inflammatory_Mediators Leads to Production of Inflammation Inflammation Inflammatory_Mediators->Inflammation Causes

This compound inhibits inflammatory responses by blocking key signaling pathways.

Conclusion

The synthetic protocols detailed in this application note provide a reliable and high-yield approach to this compound and its analogs. The structured presentation of quantitative data and the visualization of synthetic and biological pathways are intended to facilitate the work of researchers in medicinal chemistry and drug development. Further exploration of the structure-activity relationships of this compound analogs

Using Catalpalactone as a Chemical Probe for Target Identification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpalactone (B180410), a natural product isolated from Catalpa ovata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[1] These biological activities make this compound a valuable tool for chemical biology and drug discovery. By employing this compound as a chemical probe, researchers can elucidate its molecular mechanisms of action, identify its direct binding partners, and uncover novel therapeutic targets. This document provides detailed application notes and protocols for the use of this compound as a chemical probe in target identification studies.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is essential for its effective use as a chemical probe.

PropertyValueReference
Molecular FormulaC₁₅H₁₄O₄PubChem CID: 3014018
Molecular Weight258.27 g/mol PubChem CID: 3014018
IUPAC Name3-(2,2-dimethyl-6-oxopyran-3-yl)-2-benzofuran-1-onePubChem CID: 3014018
CAS Number1585-68-8PubChem CID: 3014018

Biological Activities and Known Signaling Pathways

This compound has been shown to modulate several key signaling pathways, making it a valuable probe for investigating inflammation and neurobiology.[1][2]

Anti-inflammatory Activity:

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][3] Its mechanism of action involves the suppression of:

  • Inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production.[1][3]

  • Pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][3]

  • The IRF3, NF-κB, and IFN-β/STAT-1 signaling pathways.[1][3][4]

Neuroprotective Effects:

In models of ischemic brain injury, this compound demonstrates neuroprotective effects by promoting the polarization of microglial cells towards the anti-inflammatory M2 phenotype.[2][5] This is achieved through the inhibition of the JAK/STAT signaling pathway, which is involved in pro-inflammatory M1 polarization.[2]

Signaling Pathway Diagrams

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB IRF3 IRF3 TLR4->IRF3 Pro_inflammatory_Mediators Pro-inflammatory Mediators (iNOS, NO, IL-6, TNF-α) NFkB->Pro_inflammatory_Mediators IRF3->Pro_inflammatory_Mediators This compound This compound This compound->NFkB inhibition This compound->IRF3 inhibition

Figure 1: this compound's inhibition of pro-inflammatory signaling pathways.

G Ischemic_Injury Ischemic Brain Injury Microglia Microglia Ischemic_Injury->Microglia M1_Phenotype M1 Phenotype (Pro-inflammatory) Microglia->M1_Phenotype M2_Phenotype M2 Phenotype (Anti-inflammatory) Microglia->M2_Phenotype JAK_STAT JAK/STAT Pathway M1_Phenotype->JAK_STAT Neuroprotection Neuroprotection M2_Phenotype->Neuroprotection JAK_STAT->M1_Phenotype This compound This compound This compound->M2_Phenotype promotes This compound->JAK_STAT inhibition

Figure 2: this compound promotes M2 microglial polarization for neuroprotection.

Target Identification Strategies using this compound-Based Probes

To identify the direct molecular targets of this compound, it can be chemically modified to incorporate a tag for affinity purification or a reactive group for covalent labeling.[6] The general workflow for target identification involves probe synthesis, target capture, and protein identification by mass spectrometry.[7]

Experimental Workflow for Target Identification

G cluster_0 Probe Synthesis cluster_1 Target Capture cluster_2 Target Identification This compound This compound Probe This compound Probe (Biotin, Click, or Photoaffinity) This compound->Probe Chemical Synthesis Incubation Incubation Probe->Incubation Cell_Lysate Cell Lysate or Live Cells Cell_Lysate->Incubation Target_Complex Probe-Target Complex Incubation->Target_Complex Affinity_Purification Affinity Purification Target_Complex->Affinity_Purification MS_Analysis Mass Spectrometry (LC-MS/MS) Affinity_Purification->MS_Analysis Protein_ID Protein Identification and Validation MS_Analysis->Protein_ID

Figure 3: General experimental workflow for target identification.

Application Notes and Protocols

Synthesis of this compound-Based Probes

The first critical step is the synthesis of a this compound derivative that can be used for target identification. This typically involves introducing a linker at a position that does not disrupt the compound's biological activity, followed by the attachment of a functional handle.

a) Biotinylated this compound Probe for Affinity Purification

A biotin (B1667282) tag allows for the highly specific and strong interaction with streptavidin-coated beads, facilitating the pulldown of target proteins.

Protocol for Synthesis of a Biotinylated this compound Probe:

  • Identify a suitable modification site: Analyze the structure-activity relationship (SAR) of this compound to identify a position where a linker can be attached without abolishing its bioactivity.[7]

  • Synthesize a linker-modified this compound: Introduce a linker with a terminal reactive group (e.g., an amine or carboxylic acid) at the chosen position.

  • Couple with biotin: React the linker-modified this compound with an activated biotin derivative (e.g., biotin-NHS ester or biotin-PEG-amine) to yield the final biotinylated probe.[8][9]

  • Purification and Characterization: Purify the probe using chromatography (e.g., HPLC) and characterize its structure and purity using NMR and mass spectrometry.

b) "Clickable" this compound Probe for Bioorthogonal Ligation

A "clickable" probe contains a bioorthogonal functional group, such as an alkyne or azide (B81097), which allows for covalent labeling to a reporter tag (e.g., biotin or a fluorophore) after target engagement.[10]

Protocol for Synthesis of a Clickable this compound Probe:

  • Introduce a clickable handle: Synthesize a this compound analog containing a terminal alkyne or azide group attached via a linker.

  • Purification and Characterization: Purify the clickable probe and confirm its structure as described above.

c) Photoaffinity-Labeled this compound Probe

Photoaffinity labeling (PAL) probes incorporate a photoreactive group (e.g., diazirine, aryl azide, or benzophenone) that, upon UV irradiation, forms a highly reactive species that covalently crosslinks to the binding protein.[11][12][13][14][15]

Protocol for Synthesis of a Photoaffinity-Labeled this compound Probe:

  • Incorporate a photoreactive moiety: Synthesize a this compound derivative that includes a photoreactive group, often in conjunction with a clickable handle for subsequent enrichment.

  • Purification and Characterization: Purify the photoaffinity probe under dark conditions to prevent premature activation and characterize its structure.

Affinity Purification of this compound-Binding Proteins

This protocol describes the use of a biotinylated this compound probe to isolate its binding partners from a cell lysate.

Materials:

  • Biotinylated this compound probe

  • Control compound (unmodified this compound or a structurally similar inactive molecule)

  • Cell lysate from a relevant cell line (e.g., RAW264.7 macrophages)

  • Streptavidin-coated magnetic beads

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., lysis buffer with a lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Protocol:

  • Cell Lysate Preparation: Prepare a cell lysate from the chosen cell line and determine the protein concentration.[16]

  • Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe or the control compound for a predetermined time and temperature to allow for binding.

  • Capture with Streptavidin Beads: Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate to capture the probe-protein complexes.[17]

  • Washing: Pellet the beads using a magnetic stand and wash them multiple times with wash buffer to remove non-specific binding proteins.[17]

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and silver staining or proceed with mass spectrometry for protein identification.

In-situ Target Identification using Click Chemistry

This protocol allows for the labeling and identification of this compound targets within living cells.

Materials:

  • Clickable this compound probe (e.g., alkyne-modified)

  • Azide-biotin or azide-fluorophore reporter tag

  • Click chemistry reaction components (e.g., copper (I) catalyst, ligand, and reducing agent for CuAAC)

  • Cells in culture

Protocol:

  • Cell Treatment: Treat cultured cells with the clickable this compound probe for a specified duration.

  • Cell Lysis: Lyse the cells under conditions that preserve protein integrity.

  • Click Reaction: Perform the click chemistry reaction by adding the azide-reporter tag and the reaction components to the cell lysate to covalently link the reporter to the probe-target complex.

  • Enrichment and/or Visualization: If a biotin reporter was used, proceed with streptavidin-based affinity purification as described above. If a fluorescent reporter was used, visualize the labeled proteins by in-gel fluorescence.

  • Mass Spectrometry: Identify the enriched proteins by mass spectrometry.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to validate target engagement in a cellular context.[18][19] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[20]

Materials:

  • Unmodified this compound

  • Cells in culture

  • PBS and lysis buffer

  • Antibody against the putative target protein

Protocol:

  • Cell Treatment: Treat cells with either this compound or a vehicle control.

  • Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures to create a melt curve.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other quantitative proteomics methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

Quantitative Data Presentation

While specific quantitative data for this compound as a chemical probe is not yet available in the literature, the following tables illustrate how such data should be presented.

Table 1: Putative this compound-Binding Proteins Identified by Affinity Purification-Mass Spectrometry

Protein ID (e.g., UniProt)Protein NameGene NameScoreUnique PeptidesFold Enrichment (Probe vs. Control)
P12345Protein XGENEX2501510.2
Q67890Protein YGENEY18098.5
..................

Table 2: Binding Affinity of this compound to Validated Targets

Target ProteinAssay MethodKd (nM)Ki (nM)IC50 (µM)
Protein XSurface Plasmon Resonance (SPR)150
Protein YIsothermal Titration Calorimetry (ITC)500
Protein ZEnzyme Inhibition Assay851.2

Conclusion

This compound represents a promising chemical probe for the exploration of inflammatory and neuroprotective signaling pathways. The protocols and strategies outlined in this document provide a framework for researchers to utilize this compound for the identification and validation of its direct molecular targets. The successful application of these methods will not only deepen our understanding of the biological roles of this compound but also pave the way for the development of novel therapeutics.

References

Unveiling the Anti-Inflammatory Potential of Catalpalactone: A Western Blot Analysis of NF-κB Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpalactone, a natural compound isolated from Catalpa ovata, has demonstrated significant anti-inflammatory properties.[1][2] Its mechanism of action is linked to the suppression of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[3][4] This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of target genes encoding pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and various cytokines.[1] This document provides detailed protocols for utilizing Western blot analysis to investigate the inhibitory effects of this compound on the NF-κB signaling pathway in LPS-stimulated RAW264.7 macrophage cells.

Data Presentation

The following tables summarize the quantitative effects of this compound on key proteins in the NF-κB signaling pathway in LPS-stimulated RAW264.7 cells. The data is based on densitometric analysis from published research.

Table 1: Effect of this compound on the Expression of Key NF-κB Pathway Proteins

TreatmentConcentration (µM)iNOS Protein Expression (Fold Change vs. LPS)p-STAT1 Protein Expression (Fold Change vs. LPS)
Control-UndetectableUndetectable
LPS (1 µg/mL)-1.001.00
LPS + this compound5DecreasedDecreased
LPS + this compound10DecreasedDecreased
LPS + this compound30Markedly InhibitedMarkedly Inhibited
LPS + this compound50Markedly InhibitedMarkedly Inhibited

Data is qualitative as presented in the source. "Decreased" and "Markedly Inhibited" indicate a concentration-dependent reduction in protein expression observed in Western blot analysis.[1]

Table 2: Effect of this compound on NF-κB and IRF3 Reporter Activity

TreatmentConcentration (µM)NF-κB Reporter Activity (Fold Change vs. LPS)IRF3 Reporter Activity (Fold Change vs. LPS)
Control-BaselineBaseline
LPS (1 µg/mL)-1.001.00
LPS + this compound5Significantly DecreasedSignificantly Decreased
LPS + this compound10Significantly DecreasedSignificantly Decreased
LPS + this compound30Significantly DecreasedSignificantly Decreased
LPS + this compound50Significantly DecreasedSignificantly Decreased

Reporter gene assays show that this compound significantly decreases LPS-induced NF-κB and IRF3 reporter activity in a concentration-dependent manner.[1]

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to assess the effect of this compound on the NF-κB pathway in RAW264.7 macrophage cells.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed 5 x 10⁵ cells/well in a 6-well plate and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 30, 50 µM) for 2 hours.

    • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the appropriate duration (e.g., 30 minutes for phosphorylation events, 18-24 hours for protein expression).

Protein Extraction

A. Whole-Cell Lysates:

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the whole-cell protein extract.

B. Nuclear and Cytoplasmic Fractionation:

  • For analyzing the nuclear translocation of NF-κB p65, use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.[5][6] This allows for the separation of cytoplasmic and nuclear proteins to observe the movement of p65 from the cytoplasm to the nucleus upon stimulation.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit.

Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • Electrophoresis: Load the samples onto a 10-12% SDS-polyacrylamide gel and run until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C with gentle agitation.

    • Suggested Primary Antibodies:

      • Phospho-IκBα (Ser32)

      • IκBα

      • Phospho-NF-κB p65 (Ser536)

      • NF-κB p65

      • iNOS

      • Phospho-STAT1

      • STAT1

      • β-actin or GAPDH (as a loading control for whole-cell lysates)

      • Lamin B1 (as a nuclear fraction loading control)

      • α-Tubulin (as a cytoplasmic fraction loading control)

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the corresponding loading control.

Visualizations

Signaling Pathway Diagram

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB IkBa_p p-IκBα IkBa->IkBa_p NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines iNOS iNOS Transcription->iNOS

Caption: NF-κB signaling pathway and the inhibitory point of this compound.

Experimental Workflow Diagram

Western_Blot_Workflow Start Start Cell_Culture RAW264.7 Cell Culture (24h) Start->Cell_Culture Treatment Pre-treatment with this compound (2h) + LPS Stimulation (30min - 24h) Cell_Culture->Treatment Harvest Cell Lysis & Protein Extraction (Whole Cell or Nuclear/Cytoplasmic) Treatment->Harvest Quantification Protein Quantification (BCA Assay) Harvest->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Overnight, 4°C) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (1h, RT) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry & Data Analysis Detection->Analysis End End Analysis->End

Caption: Western blot workflow for analyzing this compound's effect on NF-κB signaling.

Logical Relationship Diagram

Logical_Relationship This compound This compound NFkB_Activation NF-κB Activation This compound->NFkB_Activation Inhibits IkB_Degradation IκBα Degradation NFkB_Activation->IkB_Degradation Leads to p65_Translocation p65 Nuclear Translocation IkB_Degradation->p65_Translocation Allows ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, Cytokines) p65_Translocation->ProInflammatory_Genes Induces Inflammatory_Response Inflammatory Response ProInflammatory_Genes->Inflammatory_Response Drives

Caption: Logical flow of this compound's inhibitory effect on the inflammatory response.

References

Application of Catalpalactone in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpalactone (B180410), a naturally occurring lactone first isolated from Catalpa ovata, has emerged as a promising scaffold in drug discovery due to its diverse pharmacological activities.[1][2] Preclinical studies have highlighted its potential as a potent anti-inflammatory, neuroprotective, and cytotoxic agent.[2] This document provides detailed application notes and experimental protocols to guide researchers in exploring the therapeutic potential of this compound and its derivatives.

Physicochemical Properties

A foundational understanding of this compound's properties is essential for its application in research and development.

PropertyValueReference
Molecular FormulaC₁₅H₁₄O₄[1]
Molecular Weight258.27 g/mol [1]
IUPAC Name3-(2,2-dimethyl-6-oxan-3-yl)-2-benzofuran-1-one[1]
CAS Number1585-68-8[1]
AppearancePowder[1]
SolubilitySoluble in DMSO, Chloroform, Dichloromethane[1]
Storage2-8°C, protected from light and air[1]

I. Anti-inflammatory Applications

This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[2][3]

Quantitative Data: Anti-inflammatory Activity

The following tables summarize the dose-dependent effects of this compound on inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound

Concentration (µM)Inhibition of NO Production (%)
5~20
10~40
30~70
50~85

Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound

Concentration (µM)Inhibition of IL-6 Production (%)Inhibition of TNF-α Production (%)
5Concentration-dependent inhibitionConcentration-dependent inhibition
10Concentration-dependent inhibitionConcentration-dependent inhibition
30Concentration-dependent inhibitionConcentration-dependent inhibition
50Significant reductionSignificant reduction
Signaling Pathway: Anti-inflammatory Mechanism

This compound exerts its anti-inflammatory effects by inhibiting the LPS-induced activation of Toll-like receptor 4 (TLR4) signaling. This leads to the suppression of downstream pathways, including the MyD88-dependent and TRIF-dependent pathways, ultimately inhibiting the activation of key transcription factors NF-κB and IRF3, and the subsequent production of pro-inflammatory mediators.[3]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK MyD88->IKK TBK1 TBK1/IKKε TRIF->TBK1 IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB iNOS iNOS NFkB->iNOS Cytokines IL-6, TNF-α NFkB->Cytokines IRF3 IRF3 TBK1->IRF3 STAT1 STAT1 IRF3->STAT1 IRF3->iNOS IRF3->Cytokines STAT1->iNOS This compound This compound This compound->NFkB This compound->IRF3 This compound->STAT1

This compound's Anti-inflammatory Signaling Pathway
Experimental Protocols: Anti-inflammatory Assays

experimental_workflow_inflammation cluster_workflow In Vitro Anti-inflammatory Assay Workflow cell_culture 1. Cell Culture (RAW 264.7 macrophages) treatment 2. This compound Pre-treatment (Various concentrations) cell_culture->treatment stimulation 3. LPS Stimulation (1 µg/mL) treatment->stimulation supernatant 4. Supernatant Collection stimulation->supernatant western 5c. Protein Expression Analysis (Western Blot for iNOS, p-STAT1) stimulation->western griess 5a. Nitric Oxide Measurement (Griess Assay) supernatant->griess elisa 5b. Cytokine Measurement (ELISA for TNF-α, IL-6) supernatant->elisa

Workflow for In Vitro Anti-inflammatory Assays

Objective: To quantify the concentration of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: a. To a new 96-well plate, add 50 µL of the collected supernatant. b. Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Component B to each well.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration based on a standard curve generated using known concentrations of sodium nitrite.

Objective: To quantify the levels of TNF-α and IL-6 in cell culture supernatants.

Materials:

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • Cell culture supernatants (from Protocol 1)

  • Wash buffer (as provided in the kit)

  • TMB substrate solution

  • Stop solution

  • 96-well ELISA plates (pre-coated with capture antibody)

  • Microplate reader

Procedure:

  • Preparation: Prepare standards and samples according to the ELISA kit manufacturer's instructions.

  • Sample Addition: Add 100 µL of standards and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.

  • Incubation: Incubate the plate as per the kit's protocol (typically 1-2 hours at room temperature or 37°C).

  • Washing: Wash the wells multiple times with the provided wash buffer.

  • Detection Antibody: Add the biotinylated detection antibody to each well and incubate.

  • Streptavidin-HRP: After another wash step, add streptavidin-HRP conjugate to each well and incubate.

  • Substrate Addition: Following a final wash, add the TMB substrate solution to each well and incubate in the dark until color develops.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentrations based on the standard curve.

Objective: To determine the protein expression levels of inducible nitric oxide synthase (iNOS) and phosphorylated Signal Transducer and Activator of Transcription 1 (p-STAT1).[4][5]

Materials:

  • Cell lysates from treated RAW 264.7 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-p-STAT1, anti-STAT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, p-STAT1, total STAT1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Perform final washes with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

II. Neuroprotective Applications

This compound has demonstrated neuroprotective effects, particularly in models of ischemic stroke, by modulating microglial polarization.[6][7]

Quantitative Data: Neuroprotective Efficacy

Table 3: Neuroprotective Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

TreatmentNeurological Deficit Score ReductionM2 Microglia InfiltrationReference
This compound (15 µM)Significant reduction in mNSS scoresIncreased[6][7]
Signaling Pathway: Neuroprotective Mechanism

This compound promotes the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This is achieved through the inhibition of the JAK/STAT1 signaling pathway, which is associated with M1 polarization.[7][8]

neuroprotective_pathway cluster_pathway This compound-mediated Microglial Polarization Pro_inflammatory Pro-inflammatory Stimuli (e.g., LPS, IFN-γ) Microglia Microglia Pro_inflammatory->Microglia Anti_inflammatory Anti-inflammatory Stimuli (e.g., IL-4, IL-13) Anti_inflammatory->Microglia M1 M1 Phenotype (Pro-inflammatory) Microglia->M1 M2 M2 Phenotype (Anti-inflammatory) Microglia->M2 JAK_STAT1 JAK/STAT1 Pathway M1->JAK_STAT1 Neuroprotection Neuroprotection M2->Neuroprotection Neuroinflammation Neuroinflammation JAK_STAT1->Neuroinflammation This compound This compound This compound->M2 promotes This compound->JAK_STAT1

This compound's Neuroprotective Mechanism
Experimental Protocols: Neuroprotection Assays

experimental_workflow_neuro cluster_workflow In Vivo Neuroprotection (MCAO) Workflow animal_model 1. Animal Model (Rats or Mice) mcao 2. MCAO Surgery (Induce focal cerebral ischemia) animal_model->mcao treatment 3. This compound Administration (e.g., intraperitoneal injection) mcao->treatment neuro_eval 4. Neurological Deficit Scoring (e.g., mNSS at 24h, 48h) treatment->neuro_eval histology 5. Histological Analysis (Infarct volume, microglial polarization markers) neuro_eval->histology

Workflow for In Vivo Neuroprotection Study

Objective: To induce focal cerebral ischemia to model stroke and evaluate the neuroprotective effects of this compound.

Materials:

  • Sprague-Dawley or Wistar rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Nylon monofilament (e.g., 4-0)

  • This compound formulation for injection

  • Neurological scoring system (e.g., modified Neurological Severity Score - mNSS)

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and perform a midline cervical incision to expose the common, internal, and external carotid arteries.

  • Occlusion: Ligate the external carotid artery and insert a nylon monofilament through the stump into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Reperfusion: After a defined period of occlusion (e.g., 90-120 minutes), withdraw the filament to allow for reperfusion.

  • Drug Administration: Administer this compound (e.g., 15 µM) or vehicle control via intraperitoneal injection at the time of reperfusion.

  • Neurological Evaluation: Assess neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system like the mNSS.

  • Histological Analysis: At the end of the experiment, perfuse the animals and collect the brains for histological analysis, including infarct volume measurement (e.g., TTC staining) and immunohistochemistry for microglial markers (e.g., Iba1, CD86 for M1, CD206 for M2).

III. Anticancer Applications

Preliminary studies suggest that this compound and its derivatives possess cytotoxic activities against various cancer cell lines, indicating their potential for development as anticancer agents.[3]

Quantitative Data: Cytotoxicity

Table 4: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

DerivativeCell LineCancer TypeIC50 Value (µM)Reference
Representative Chalcone Derivative 1HTB-26Breast Cancer10 - 50[3]
Representative Chalcone Derivative 2PC-3Pancreatic Cancer10 - 50[3]
Representative Chalcone Derivative 3HepG2Hepatocellular Carcinoma10 - 50[3]

Note: Data on the IC50 values of this compound itself against a broad range of cancer cell lines is still emerging.

Signaling Pathway: Hypothesized Apoptotic Mechanism

While the precise mechanism is under investigation, it is hypothesized that this compound may induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway, potentially involving the generation of reactive oxygen species (ROS) and the activation of caspases.

apoptosis_pathway cluster_pathway Hypothesized Apoptotic Pathway of this compound This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax/Bak Activation Mitochondria->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Troubleshooting & Optimization

Catalpalactone Synthesis: A Technical Support Resource for Optimizing Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Catalpalactone. Our aim is to address common challenges encountered during its synthesis, with a focus on improving both the yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for this compound?

A robust and high-yield synthetic strategy for this compound begins with phthalaldehydic acid. The synthesis involves key transformations including a Wittig reaction to build the carbon skeleton, followed by lactonization to form the dihydrothis compound core, and a final selenolactonization/elimination step to introduce the characteristic double bond.[1]

Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

For successful large-scale synthesis, it is crucial to monitor several critical process parameters (CPPs). These include reaction temperature, pressure, the rate of reagent addition, agitation speed, and pH. Implementing a process analytical technology (PAT) strategy for real-time monitoring of these parameters can enhance process control and ensure consistency between batches.[2]

Q3: Are there green chemistry approaches applicable to the large-scale synthesis of this compound?

Yes, implementing green chemistry principles is vital for sustainable large-scale production. Key considerations include:

  • Solvent Selection: Opting for solvents with a lower environmental impact, including the exploration of bio-based alternatives.

  • Solvent Recycling: Establishing procedures to recover and reuse solvents from workup and purification steps.

  • Telescoping Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent usage for workups and purifications.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.

Issue 1: Low Yield

Q: We are experiencing a significant drop in yield during the intramolecular lactonization step, especially during scale-up. What are the potential causes and how can we troubleshoot this?

A decrease in yield during the lactonization step at a larger scale can stem from several factors:

  • Mass Transfer Limitations: Inadequate mixing in large reactors can lead to localized concentration gradients and consequently, reduced reaction rates.

    • Recommendation: Increase the agitation speed and consider using a reactor equipped with baffles to improve mixing. For very large scales, evaluating the reactor geometry is crucial for ensuring efficient homogenization.[2]

  • Heat Transfer Issues: The lactonization reaction may be exothermic. In a large reactor, poor heat dissipation can cause a temperature increase, which in turn can promote side reactions and decomposition.

    • Recommendation: A temperature profiling study is recommended to understand the thermal behavior of the reaction at scale.[2]

  • Catalyst Deactivation: The catalyst for lactonization might deactivate more rapidly at a larger scale due to impurities in starting materials or solvents.

    • Recommendation: Ensure the high purity of your starting materials and solvents. It may be beneficial to perform a catalyst loading optimization study at the larger scale.[2]

Issue 2: Formation of Side-Products

Q: During the Wittig reaction, a mixture of E/Z isomers is being observed. How can the stereoselectivity of this reaction be controlled to favor the desired isomer?

The formation of E/Z isomers is a common challenge with stabilized or semi-stabilized ylides, which are often used in synthesizing precursors for this compound. The isomer ratio is highly dependent on reaction conditions.

  • Ylide Stabilization: The nature of the ylide is a primary factor in stereoselectivity. Stabilized ylides, which contain electron-withdrawing groups, generally favor the formation of the E-isomer.[3]

  • Solvent Effects: The polarity of the solvent can influence the transition state of the Wittig reaction and, therefore, the E/Z ratio. Non-polar aprotic solvents like benzene (B151609) or toluene (B28343) are commonly used.[3]

  • Presence of Lithium Salts: Lithium salts can significantly impact the stereochemical outcome. Their presence can disrupt the formation of the cis-betaine, leading to a higher proportion of the E-isomer.[3]

Q: A significant amount of an undesired dilactone side-product is being isolated during the lactonization step. What is the cause and how can its formation be minimized?

The formation of a dilactone is a regioselectivity issue that can be influenced by several factors:

  • Choice of Starting Material: Using phthalaldehydic acid as the starting material instead of phthalic anhydride (B1165640) has been shown to lead to the formation of dihydrothis compound after lactonization, which helps to avoid the dilactone byproduct. Dihydrothis compound can then be converted to this compound in a subsequent step.[3]

  • Lactonization Method: The choice of lactonization reagent and conditions is critical. While the use of chloro(trimethyl)silane and sodium iodide has been reported, this method has also been associated with the formation of the undesired dilactone.[3] Exploring alternative lactonization methods, such as those employing Yamaguchi or Shiina macrolactonization conditions, might offer better regioselectivity.[3][4]

Issue 3: Purification and Isolation Challenges

Q: We are facing difficulties with the purification of this compound on a large scale, where column chromatography is not feasible. What are some alternative purification strategies?

For large-scale purification, it is necessary to move away from chromatographic methods. Here are some scalable alternatives:

  • Crystallization: This is the most common and cost-effective method for purifying solid compounds at scale.

    • Recommendation: Develop a robust crystallization procedure by screening different solvents and solvent mixtures, controlling the cooling rate, and potentially using seeding to induce crystallization of the desired polymorph.[2]

  • Distillation: If this compound or a key intermediate is a liquid and thermally stable, distillation can be an effective purification method.

    • Recommendation: Perform distillation under reduced pressure to lower the boiling point and prevent thermal degradation. A fractional distillation setup may be necessary to separate impurities with close boiling points.[2]

  • Liquid-Liquid Extraction: This technique can be used to remove impurities that have different solubility properties.

    • Recommendation: Optimize the pH and the choice of extraction solvents to achieve a good separation of your product from impurities.[2]

Data Presentation

Table 1: Reported Yields for Key Steps in the Synthesis of this compound

StepProductReported Yield
Wittig ReactionPhthalide (B148349) IntermediateNot specified
LactonizationDihydrothis compoundNot specified
Selenolactonization/EliminationThis compoundNot specified

Note: While the source material describes these as high-yield steps, specific quantitative data was not provided in the excerpt.

Table 2: Optimization of Asymmetric Dihydroxylation for a Diol Intermediate

EntryChiral LigandLigand:Substrate RatioTemperature (°C)Diastereomeric Ratio (desired:undesired)
1(DHQ)₂PHAL1:1090:10
2(DHQD)₂PHAL1:1085:15
3(DHQ)₂PYR1:1092:8
4(DHQ)₂PYR1.2:1-1095:5

Experimental Protocols

Protocol 1: Wittig Reaction for Phthalide Intermediate Synthesis [1]

  • Materials: Phthalaldehydic acid, Ethoxycarbonylbutenylidenephosphorane, Dry Chloroform (CHCl₃), Round-bottom flask, Reflux condenser, Magnetic stirrer with heating plate, Standard glassware for workup and purification.

  • Procedure:

    • To a solution of the phosphorane (5 mmol) in dry CHCl₃ (15 cm³), add phthalaldehydic acid (5 mmol).

    • Reflux the mixture for 4 hours.

    • Monitor the reaction completion by TLC.

    • Cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the phthalide intermediate.

Protocol 2: Lactonization to Dihydrothis compound [1]

  • Materials: Phthalide intermediate, Trimethylsilyl chloride (TMSCl), Sodium iodide (NaI), Acetonitrile, Round-bottom flask, Reflux condenser, Magnetic stirrer with heating plate.

  • Procedure:

    • Dissolve the phthalide intermediate (1 mmol) in acetonitrile.

    • Add TMSCl and NaI to the solution.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and perform an aqueous workup.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield dihydrothis compound.

Protocol 3: Selenolactonization/Elimination to this compound [1]

  • Materials: Dihydrothis compound, Lithium diisopropylamide (LDA) or another suitable base, Diphenyl diselenide, Hydrogen peroxide (H₂O₂), Tetrahydrofuran (THF), Standard glassware for inert atmosphere reactions.

  • Procedure:

    • Treat dihydrothis compound with a strong base like LDA in THF at a low temperature to form the enolate.

    • React the enolate with diphenyl diselenide.

    • Oxidize the resulting selenide (B1212193) with hydrogen peroxide to form a selenoxide, which then undergoes spontaneous elimination to yield this compound.

Visualizations

experimental_workflow General Workflow for the Synthesis of this compound start Phthalaldehydic Acid wittig Wittig Reaction start->wittig intermediate Phthalide Intermediate wittig->intermediate lactonization Lactonization intermediate->lactonization dihydro Dihydrothis compound lactonization->dihydro seleno Selenolactonization/ Elimination dihydro->seleno product This compound seleno->product troubleshooting_low_yield Troubleshooting Low Yield in Lactonization low_yield Low Yield in Lactonization Step mass_transfer Mass Transfer Limitations? low_yield->mass_transfer heat_transfer Heat Transfer Issues? mass_transfer->heat_transfer No increase_agitation Increase Agitation Speed Use Baffled Reactor mass_transfer->increase_agitation Yes catalyst_deactivation Catalyst Deactivation? heat_transfer->catalyst_deactivation No temp_profile Conduct Temperature Profiling Study heat_transfer->temp_profile Yes purify_reagents Ensure Purity of Reagents Optimize Catalyst Loading catalyst_deactivation->purify_reagents Yes

References

Minimizing solvent toxicity in in vitro studies of Catalpalactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize solvent toxicity in in vitro studies of Catalpalactone.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound for in vitro experiments?

A1: The preferred solvent for dissolving this compound and other poorly water-soluble compounds for in vitro assays is high-purity, anhydrous Dimethyl Sulfoxide (B87167) (DMSO).[1][2] It is a powerful aprotic solvent that can dissolve a wide range of organic molecules and is miscible with cell culture media.[3] While ethanol (B145695) can also be used, DMSO is generally more effective for creating high-concentration stock solutions.[1]

Q2: What is the maximum recommended final concentration of DMSO in my cell culture?

A2: The final concentration of DMSO should be kept as low as possible, ideally at or below 0.1% (v/v).[4][5][6] Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity.[4] However, sensitivity is highly cell-line specific, and primary cells are often more sensitive.[4][5] It is critical to perform a solvent tolerance assay to determine the maximum non-toxic concentration for your specific cell line and experimental duration.[3][7]

Q3: Can the solvent itself affect my experimental results?

A3: Yes. Solvents are not biologically inert and can have "off-target" effects. DMSO has been shown to alter cell growth, induce differentiation in some cell types, change gene expression, and interfere with signaling pathways.[3][8] Therefore, it is absolutely essential to include a "vehicle control" group in every experiment. This control should contain cells treated with the same final concentration of the solvent as the experimental groups, but without this compound.[1][7]

Q4: My this compound solution is precipitating when I add it to the cell culture medium. What should I do?

A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. To prevent this, add the DMSO stock solution to the cell culture medium dropwise while gently vortexing or swirling the medium.[1] It is also beneficial to prepare an intermediate dilution of the stock in the solvent before the final dilution into the aqueous medium.[1][9]

Q5: Are there any alternatives to DMSO?

A5: Yes, some less toxic alternatives are being explored. Cyrene™ (dihydrolevoglucosenone) is a bio-based, aprotic dipolar solvent that has shown comparable solvation properties to DMSO with lower toxicity in some applications.[10][11][12] Zwitterionic liquids (ZIL) have also been proposed as a less cell-permeable and less toxic alternative.[13][14] However, DMSO remains the most widely used solvent in the pharmaceutical industry for in vitro assays.[2]

Troubleshooting Guides

Issue 1: High background cytotoxicity observed in the vehicle control group.
Possible Cause Troubleshooting Step
Solvent concentration is too high. The final concentration of the solvent is likely exceeding the tolerance limit of the cell line.
Solution: Perform a solvent tolerance assay to determine the maximum non-toxic concentration (e.g., IC10) for your specific cell line and experiment duration. Reduce the final solvent concentration in all subsequent experiments to this predetermined level. Most cell lines tolerate 0.5% DMSO, but it's best to aim for ≤0.1%.[4][5][15]
Poor quality or improperly stored solvent. DMSO is hygroscopic (absorbs water from the air) and can degrade into toxic byproducts.[3][6]
Solution: Use a fresh, high-quality, anhydrous (or spectrophotometric) grade of DMSO for preparing stock solutions.[3] Store DMSO in small, tightly sealed aliquots in a dry, inert atmosphere (e.g., in a desiccator) to prevent water absorption and degradation.[3]
Cell line is particularly sensitive. Some cell lines, especially primary cells or certain cancer lines like MCF-7, are highly sensitive to organic solvents.[4][16]
Solution: If reducing the solvent concentration is not feasible due to compound solubility, consider switching to a less toxic alternative solvent like Cyrene™.[10][11] Alternatively, reduce the exposure time of the cells to the solvent if the experimental design allows.
Issue 2: Inconsistent or non-reproducible results for this compound activity.
Possible Cause Troubleshooting Step
Precipitation of this compound. The compound may be precipitating out of the solution when diluted into the aqueous cell culture medium, leading to an unknown final concentration.
Solution: Ensure you are adding the DMSO stock to the medium dropwise while mixing.[1] Avoid adding a large volume of stock solution directly. Prepare serial dilutions in DMSO first, then add a consistent, small volume to the assay wells.[9] Visually inspect for precipitation under a microscope.
Variable final solvent concentration. If serial dilutions of the this compound stock are made in the culture medium, the solvent concentration will vary across the dose-response curve, confounding the results.
Solution: Prepare the serial dilutions of this compound in 100% DMSO. Then, add the same small volume of each DMSO dilution to the respective wells so that the final solvent concentration remains constant across all treatment groups and the vehicle control.[3]
Interaction between solvent and this compound. DMSO is known to inhibit some P450 enzymes even at low concentrations (0.2%), which could potentially interfere with the metabolism or activity of the test compound.[17]
Solution: This is a complex issue. If an interaction is suspected, researching the specific metabolic pathways of this compound and potential interactions with DMSO is necessary. Comparing results with an alternative solvent could provide insights.

Quantitative Data Summary

The following tables summarize the cytotoxic concentrations of common solvents used in in vitro studies. It is crucial to note that these values are highly dependent on the cell line and the duration of exposure.

Table 1: Summary of DMSO Cytotoxicity on Various Cell Lines

Cell Line(s)Exposure TimeNon-Toxic Conc.Cytotoxic Conc.Reference(s)
Most Cell Lines (General)-≤ 0.1% - 0.5%≥ 1%[4][5]
Primary Cells (General)-< 0.1%-[4]
Human Leukemic Cells (Molt-4, Jurkat, U937, THP1)24 - 72h≤ 1%≥ 2%
HepG2, MDA-MB-231, MCF-7, VNBRCA1-0.15% - 0.6%≥ 1.25%[18][19]
MCF-748 - 72h< 0.3125%≥ 0.3125%[16]
Human Apical Papilla Cells72h≤ 0.1%≥ 0.5%[20]

Table 2: Summary of Ethanol Cytotoxicity on Various Cell Lines

Cell Line(s)Exposure TimeNon-Toxic Conc.Cytotoxic Conc.Reference(s)
F9 Carcinoma, Hepatocytes1 hour< 5%≥ 10%[21][22]
HepG2, MDA-MB-231, MCF-7, VNBRCA1-0.15% - 2.5%≥ 5%[18]
Pheochromocytoma PC12--Concentration-dependent inhibition[23]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh 1-5 mg of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add a calculated volume of anhydrous, high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the vial for 1-2 minutes. If particles remain, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.[1]

  • Storage: Aliquot the stock solution into small volumes in sterile, light-protective tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Determining Solvent Tolerance of a Cell Line
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Solvent Dilution Series: Prepare a serial dilution of your chosen solvent (e.g., DMSO) in the cell culture medium. Typical final concentrations to test range from 0.05% to 2.0% (v/v).

  • Treatment: Remove the old medium and add the medium containing the different solvent concentrations to the wells. Include a "medium only" (untreated) control. Ensure you have at least 3-6 replicate wells for each concentration.[3]

  • Incubation: Incubate the plate for the longest duration planned for your actual experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or CellTiter-Glo® assay according to the manufacturer's protocol.

  • Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the untreated control. Determine the highest concentration that does not cause a significant reduction in cell viability (e.g., maintains >90% viability).

Visualizations

G cluster_prep Phase 1: Preparation cluster_dilution Phase 2: Dilution start Start: Weigh This compound dissolve Dissolve in 100% Anhydrous DMSO start->dissolve stock Create High-Concentration Stock (e.g., 50 mM) dissolve->stock aliquot Aliquot and Store at -80°C stock->aliquot serial_dmso Prepare Serial Dilutions in 100% DMSO aliquot->serial_dmso add_to_media Add Small, Equal Volume of DMSO Dilution to Culture Medium serial_dmso->add_to_media final_conc Achieve Final Working Concentrations with Constant DMSO % add_to_media->final_conc treat_cells Treat Cells final_conc->treat_cells vehicle_control Vehicle Control (Medium + Same % DMSO) untreated_control Untreated Control (Medium Only)

Caption: Workflow for preparing and diluting this compound.

G start Observe High Cytotoxicity in Vehicle Control q1 Is Final Solvent Concentration ≤0.1%? start->q1 sol_reduce Action: Reduce Solvent Concentration. Perform Solvent Tolerance Assay. q1->sol_reduce No q2 Is the DMSO Anhydrous and Fresh? q1->q2 Yes a1_yes Yes a1_no No end_node Problem Likely Resolved sol_reduce->end_node sol_replace Action: Use Fresh, Anhydrous Grade DMSO. Store Properly. q2->sol_replace No q3 Is the Cell Line Known to be Sensitive? q2->q3 Yes a2_yes Yes a2_no No sol_replace->end_node sol_alt Action: Consider Less Toxic Alternative Solvent or Reduce Exposure Time. q3->sol_alt Yes q3->end_node No a3_yes Yes a3_no No sol_alt->end_node

References

Navigating Neuroprotection: A Technical Support Hub for Optimizing Catalpalactone Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Catalpalactone in neuroprotection assays. The following information, presented in a user-friendly question-and-answer format, addresses common challenges and provides detailed protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for neuroprotection in vitro?

A1: A concentration of 15 μM has been identified as optimal for inducing M2 microglial polarization, which is a key mechanism of its neuroprotective effect. This concentration has been shown to increase cell viability and decrease apoptosis in an in vitro model of ischemic injury using BV2 microglial cells. It is crucial to perform a dose-response curve for your specific cell line and injury model to determine the most effective concentration with minimal toxicity.

Q2: What is the primary signaling pathway modulated by this compound in the context of neuroprotection?

A2: this compound exerts its neuroprotective effects primarily through the modulation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. Specifically, it has been shown to inhibit the pro-inflammatory JAK1/STAT1 pathway while promoting the anti-inflammatory JAK2/STAT6 pathway in microglia. This targeted modulation shifts the microglial phenotype from the pro-inflammatory M1 state to the protective M2 state.

Q3: Is this compound cytotoxic at higher concentrations?

A3: While specific IC50 values for various neural cell lines are not extensively documented in the currently available literature, it is crucial to assess the cytotoxicity of this compound in your chosen cell line. A standard approach is to perform a cytotoxicity assay (e.g., MTT or CCK-8) with a concentration range extending above the anticipated effective concentration for neuroprotection. For instance, in RAW264.7 cells, this compound was not cytotoxic at concentrations up to 50 µM.

Q4: What are the most common in vitro models to assess the neuroprotective effects of this compound?

A4: The most prevalent in vitro models for studying neuroprotection in the context of ischemic injury are the Oxygen-Glucose Deprivation/Reperfusion (OGD/R) model and glutamate-induced excitotoxicity assays. The OGD/R model mimics the conditions of stroke by depriving cells of oxygen and glucose, followed by reintroduction of these elements, simulating reperfusion injury. Glutamate (B1630785) excitotoxicity assays model neuronal damage caused by excessive stimulation of glutamate receptors.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High Cell Death in Control Group (No Injury) This compound toxicity, improper solvent concentration.1. Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range of this compound for your specific cell line.2. Ensure the final concentration of the solvent (e.g., DMSO) is below a toxic threshold (typically <0.1%).
No Neuroprotective Effect Observed Suboptimal this compound concentration, incorrect timing of treatment, insufficient injury induction.1. Perform a dose-response curve to identify the optimal neuroprotective concentration.2. Optimize the timing of this compound treatment (pre-treatment, co-treatment, or post-treatment).3. Verify the efficacy of your injury model (e.g., OGD/R, glutamate concentration) by ensuring significant cell death in the injury-only group.
High Variability Between Replicates Inconsistent cell seeding density, pipetting errors, edge effects in multi-well plates.1. Ensure a homogenous cell suspension before and during plating.2. Use calibrated pipettes and proper pipetting techniques.3. Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.
Unexpected Morphological Changes Contamination (bacterial, fungal, or mycoplasma), cellular stress.1. Regularly check cell cultures for any signs of contamination.2. Ensure all reagents and media are sterile.3. Maintain optimal cell culture conditions (temperature, CO2, humidity).

Quantitative Data Summary

Table 1: Optimal Concentration of this compound for Neuroprotection

Cell LineAssay ModelOptimal ConcentrationObserved Effect
BV2 MicrogliaOxygen-Glucose Deprivation/Reperfusion (OGD/R)15 μMInduces M2 polarization, increases cell viability, decreases apoptosis.

Table 2: Cytotoxicity Data for this compound

Cell LineAssayIC50 Value
RAW264.7Not specified> 50 µM (Not cytotoxic up to this concentration)
Various Neural Cell LinesMTT/CCK-8 AssayData not currently available in the literature. It is highly recommended to determine this experimentally.

Experimental Protocols

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay in BV2 Microglial Cells

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • BV2 microglial cells

  • Complete DMEM/F-12 medium (with 10% FBS and 1% penicillin-streptomycin)

  • Glucose-free DMEM

  • Deoxygenated sterile water

  • Hypoxia chamber (1% O2, 5% CO2, 94% N2)

  • This compound stock solution (in DMSO)

  • Cell viability assay kit (e.g., CCK-8 or MTT)

Procedure:

  • Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the culture medium from the cells and replace it with the this compound-containing medium.

    • Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for a predetermined pre-treatment time (e.g., 2 hours).

  • Oxygen-Glucose Deprivation (OGD):

    • Wash the cells twice with pre-warmed, glucose-free DMEM.

    • Add 100 µL of glucose-free DMEM to each well.

    • Place the plate in a hypoxia chamber for a specified duration (e.g., 2-4 hours).

  • Reperfusion:

    • Remove the plate from the hypoxia chamber.

    • Replace the glucose-free DMEM with 100 µL of complete DMEM/F-12 medium (containing glucose and serum).

    • Return the plate to the standard incubator (37°C, 5% CO2) for the reperfusion period (e.g., 24 hours).

  • Assessment of Cell Viability:

    • After the reperfusion period, assess cell viability using a CCK-8 or MTT assay according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

    • Calculate cell viability relative to the control group (no OGD/R, no this compound).

Visualizations

Catalpalactone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 Dimerizes & Translocates to Nucleus M1_Polarization M1 Polarization (Pro-inflammatory) pSTAT1->M1_Polarization Promotes STAT6 STAT6 JAK2->STAT6 Phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 Dimerizes & Translocates to Nucleus M2_Polarization M2 Polarization (Anti-inflammatory) pSTAT6->M2_Polarization Promotes Neuroprotection Neuroprotection M1_Polarization->Neuroprotection Inhibits M2_Polarization->Neuroprotection Leads to Catalpalactone_effect This compound Inhibits Catalpalactone_effect->JAK1 Catalpalactone_effect2 This compound Promotes Catalpalactone_effect2->JAK2

Caption: this compound modulates microglial polarization via the JAK-STAT pathway.

OGD_R_Workflow A 1. Seed BV2 Cells (96-well plate) B 2. Incubate for 24h A->B C 3. Pre-treat with this compound (or Vehicle) B->C D 4. Oxygen-Glucose Deprivation (OGD) (Glucose-free medium, Hypoxia Chamber) C->D E 5. Reperfusion (Complete Medium, Normoxia) D->E F 6. Incubate for 24h E->F G 7. Assess Cell Viability (CCK-8/MTT) F->G

Caption: Experimental workflow for the in vitro OGD/R assay.

Technical Support Center: Managing Cell Line Instability in Long-Term Catalpalactone Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing cell line instability during long-term studies with Catalpalactone. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term cell culture experiments involving this compound.

Problem Potential Cause Suggested Solution
1. Diminished or inconsistent biological effect of this compound over time. a) Chemical instability of this compound: The compound may degrade in the culture medium at 37°C over extended periods. b) Development of cellular resistance: The cell population may be evolving resistance to the cytotoxic or biological effects of this compound through selective pressure.a) Increase media change frequency: Replace the culture medium with fresh, this compound-containing medium every 24-48 hours. b) Confirm target engagement: Periodically assess the activity of downstream markers of this compound's known signaling pathways (e.g., phosphorylation status of key proteins in the NF-κB pathway).[1][[“]][[“]] c) Dose escalation: If resistance is suspected, a modest, gradual increase in the this compound concentration may be required. This should be done with careful monitoring of cell viability.
2. Increased heterogeneity in cell morphology. a) Genomic instability: Long-term exposure to a cytotoxic agent can select for subpopulations with altered genetics.[4] b) Clonal selection: A subpopulation of cells with inherent resistance to this compound may be outcompeting the susceptible cells.a) Regularly assess cell line identity and stability: Perform Short Tandem Repeat (STR) profiling and karyotyping at regular intervals (e.g., every 10-15 passages). b) Return to early-passage stocks: If significant changes are observed, thaw a new vial of low-passage cells to restart the experiment.
3. Decreased cell viability and proliferation rate beyond the expected cytotoxic effect. a) Cumulative toxicity: The concentration of this compound may be too high for sustained long-term culture. b) Nutrient depletion: Rapidly proliferating resistant cells may be depleting essential nutrients from the medium more quickly.a) Optimize this compound concentration: The optimal concentration for short-term effects may be too high for long-term studies. Consider reducing the concentration to a level that maintains a biological effect without excessive cell death. b) More frequent media changes: This will ensure a consistent supply of nutrients and removal of metabolic waste products.
4. Altered gene expression profiles unrelated to the direct effects of this compound. a) Genetic drift: Spontaneous mutations can accumulate in long-term cultures, leading to changes in gene expression.[5] b) Epigenetic modifications: Long-term exposure to bioactive compounds can induce heritable changes in gene expression without altering the DNA sequence.[6]a) Monitor gene expression: Periodically analyze the expression of key genes (both target and housekeeping genes) using qRT-PCR to detect any significant deviations. b) Maintain a consistent culture environment: Minimize variability in media composition, serum lots, and incubator conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring compound that has demonstrated various biological effects, including anti-inflammatory, neuroprotective, and cytotoxic activities.[7] Its anti-inflammatory effects are mediated through the inhibition of signaling pathways such as NF-κB, IRF3, and STAT1.[7] Its cytotoxic properties make it a compound of interest in cancer research.

Q2: How can long-term treatment with this compound lead to cell line instability?

Long-term exposure to a bioactive and cytotoxic compound like this compound can create a selective pressure on the cell population.[4] Cells that acquire mutations or epigenetic changes rendering them more resistant to this compound's effects will have a survival advantage and may eventually dominate the culture. This can lead to a shift in the genetic and phenotypic characteristics of the cell line over time, a phenomenon known as genomic instability.[4][8][9]

Q3: How often should I authenticate my cell lines during a long-term this compound study?

Q4: What are the critical parameters to monitor to ensure cell line stability?

Key parameters to monitor include:

  • Morphology: Regularly observe cell shape, size, and growth patterns under a microscope.

  • Proliferation rate: Track doubling times to detect any significant changes.

  • Gene and protein expression: Periodically assess the expression of key markers related to your experimental model and the known targets of this compound.

  • Genomic integrity: Perform STR profiling and karyotyping at regular intervals.

Q5: Can I expect the IC50 value of this compound to change over the course of a long-term experiment?

Yes, it is possible for the IC50 value to increase over time if the cell population develops resistance to this compound.[10][11][12] If you observe a decreased response to the compound, it is advisable to re-determine the IC50 and to characterize the potential resistance mechanisms.

Quantitative Data

Table 1: Reported IC50 Values of this compound in Different Cell Lines

Cell LineAssayIC50 Value (µM)Reference
Murine Melanoma (B16F10)Cytotoxicity Assay207[13]
Human Breast Adenocarcinoma (MDA-MB-231)Cytotoxicity Assay201.6[13]
Human Breast Adenocarcinoma (MCF-7)Cytotoxicity Assay238.9[13]
Normal Fibroblast (NIH3T3)Cytotoxicity Assay263.9[13]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.[10][11]

Experimental Protocols

Short Tandem Repeat (STR) Profiling for Cell Line Authentication

This protocol outlines the general steps for STR profiling to authenticate human cell lines.

Materials:

  • Cell sample (pellet or FTA card)

  • DNA extraction kit

  • STR profiling kit (e.g., AmpFLSTR™ Identifiler™ Plus PCR Amplification Kit)

  • PCR thermal cycler

  • Capillary electrophoresis instrument

  • Gene analysis software

Procedure:

  • DNA Extraction: Isolate genomic DNA from your cell line sample according to the manufacturer's protocol of your chosen DNA extraction kit.

  • PCR Amplification:

    • Prepare a PCR reaction mix containing the extracted DNA, the STR profiling kit primers and polymerase mix, and nuclease-free water.

    • Perform PCR amplification using a thermal cycler with the recommended cycling conditions from the kit manufacturer. This step amplifies the specific STR loci.

  • Capillary Electrophoresis:

    • The fluorescently labeled PCR products are separated by size using a capillary electrophoresis instrument.

  • Data Analysis:

    • The raw data from the capillary electrophoresis is analyzed using specialized software. The software identifies the alleles present at each STR locus based on their size.

    • The resulting STR profile is a unique genetic fingerprint for the cell line.

  • Profile Comparison:

    • Compare the obtained STR profile with a reference database (e.g., ATCC, DSMZ) to confirm the identity of your cell line. A match of ≥80% is generally considered authenticated.[14]

Karyotyping for Detection of Chromosomal Abnormalities

This protocol provides a method for preparing and analyzing chromosomes to detect numerical and structural abnormalities.

Materials:

  • Actively dividing cell culture

  • Colcemid or colchicine (B1669291) solution

  • Hypotonic solution (0.075 M KCl)

  • Fixative (3:1 methanol:acetic acid, freshly prepared and chilled)

  • Giemsa stain

  • Microscope slides (chilled)

  • Microscope with imaging system

Procedure:

  • Mitotic Arrest:

    • Treat the actively dividing cell culture with colcemid or colchicine for a specific duration (e.g., 2-4 hours) to arrest cells in metaphase.

  • Cell Harvest:

    • Gently detach the cells using trypsin and collect them by centrifugation.

  • Hypotonic Treatment:

    • Resuspend the cell pellet in pre-warmed hypotonic solution and incubate at 37°C for 15-20 minutes. This causes the cells to swell, which aids in chromosome spreading.

  • Fixation:

    • Centrifuge the cells and resuspend the pellet in ice-cold fixative. Repeat the fixation step 2-3 times to ensure proper preservation of chromosome morphology.

  • Slide Preparation:

    • Drop the fixed cell suspension onto chilled, clean microscope slides from a height to facilitate chromosome spreading.

  • Staining:

    • Stain the slides with Giemsa stain to visualize the chromosome bands.

  • Analysis:

    • Examine the slides under a microscope. Capture images of well-spread metaphases and arrange the chromosomes in a standardized format (karyogram) to identify any abnormalities.

Gene Expression Analysis by Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol describes how to quantify changes in gene expression in response to this compound treatment.

Materials:

  • Treated and untreated cell samples

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercial kit. It is crucial to work in an RNase-free environment.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control:

    • Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing the cDNA, qPCR master mix, and gene-specific primers for your target gene(s) and at least one stably expressed housekeeping gene.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Analyze the amplification data to determine the relative expression of the target gene(s) in the this compound-treated samples compared to the untreated controls, after normalization to the housekeeping gene. The comparative Ct (ΔΔCt) method is commonly used for this analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Catalpalactone_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_irf3 IRF3 Pathway cluster_stat1 STAT1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates Inflammatory_Genes_NFkB Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes_NFkB Induces Catalpalactone_NFkB This compound Catalpalactone_NFkB->IKK Inhibits Viral_PAMPs Viral PAMPs PRR PRRs Viral_PAMPs->PRR Activates TBK1_IKKi TBK1/IKKε PRR->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates IRF3_p p-IRF3 (dimer) IRF3->IRF3_p IRF3_nuc p-IRF3 (nucleus) IRF3_p->IRF3_nuc Translocates IFNb IFN-β Expression IRF3_nuc->IFNb Catalpalactone_IRF3 This compound Catalpalactone_IRF3->TBK1_IKKi Inhibits IFNb_ext IFN-β IFNAR IFNAR IFNb_ext->IFNAR Binds JAK JAK IFNAR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates STAT1_p p-STAT1 (dimer) STAT1->STAT1_p STAT1_nuc p-STAT1 (nucleus) STAT1_p->STAT1_nuc Translocates ISGs ISG Expression STAT1_nuc->ISGs Catalpalactone_STAT1 This compound Catalpalactone_STAT1->JAK Inhibits

Caption: this compound's inhibitory effects on key inflammatory signaling pathways.

Cell_Line_Stability_Workflow Start Start Long-Term This compound Study Culture Continuous Cell Culture with this compound Start->Culture Monitor Regular Monitoring (Morphology, Proliferation) Culture->Monitor Decision Changes Observed? Monitor->Decision Decision->Monitor No Assess Assess Cell Line Stability Decision->Assess Yes STR STR Profiling Assess->STR Karyotype Karyotyping Assess->Karyotype Gene_Expression Gene Expression Analysis Assess->Gene_Expression Analysis Analyze Results STR->Analysis Karyotype->Analysis Gene_Expression->Analysis Decision2 Is Cell Line Stable? Analysis->Decision2 Continue Continue Experiment Decision2->Continue Yes Stop Stop Experiment & Return to Early Passage Stock Decision2->Stop No Continue->Monitor

Caption: Experimental workflow for monitoring cell line stability.

References

Validation & Comparative

Comparative analysis of Catalpalactone's toxicity with its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Toxicity Profiles of Catalpalactone (B180410) and Its Analogs

This guide provides a detailed comparative analysis of the toxicity of this compound and its key structural analogs: genipin (B1671432), aucubin (B1666126), and catalposide (B190771). The information is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of the safety profiles of these iridoid lactones.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the cytotoxicity and acute toxicity of this compound and its analogs. It is important to note that the data for this compound and catalposide is limited, indicating a need for further comprehensive toxicological studies.

CompoundAssay TypeCell Line / Animal ModelResult
This compound Cytotoxicity (MTT Assay)RAW264.7 (Murine Macrophage)No significant cytotoxicity up to 50 µM
Genipin Acute Toxicity (LD50)Mice (Oral)510 mg/kg[1][2][3]
Acute Toxicity (LD50)Mice (Oral)237 mg/kg
HepatotoxicityMiceDose-dependent hepatotoxicity observed[1][2][3]
Aucubin Cytotoxicity (IC50)Human Leukemia and Lymphoma cell lines26-56 µg/mL
Cytotoxicity (CC50)Human Peripheral Mononuclear Cells44.68 µg/mL
Acute Toxicity (LD50)Mice (Intraperitoneal)> 900 mg/kg[4][5][6]
Catalposide CytotoxicityVarious cancer cell linesExhibited cytostatic activity

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below to provide context for the presented data.

Cytotoxicity Assay for this compound (MTT Assay)

The cytotoxicity of this compound was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Line: RAW264.7 murine macrophage cells.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere.

    • This compound was added to the wells at various concentrations.

    • After a specified incubation period, the MTT reagent was added to each well.

    • Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals were dissolved using a solubilization solution.

    • The absorbance was measured at a specific wavelength to determine cell viability.

Acute Oral Toxicity Study for Genipin in Mice

The acute oral toxicity of genipin was determined by assessing the median lethal dose (LD50).

  • Animal Model: Kunming mice, specific pathogen-free (SPF) grade.

  • Procedure:

    • Mice were randomly divided into groups.

    • Genipin, dissolved in a 0.5% sodium carboxymethylcellulose solution, was administered orally by gavage at five graded doses (80, 130, 220, 360, and 600 mg/kg).[1]

    • The animals were observed for signs of toxicity and mortality over a period of 14 days.

    • The LD50 value and its 95% confidence interval were calculated using the modified Kirschner method.[1]

Acute Intraperitoneal Toxicity Study for Aucubin in Mice

The acute intraperitoneal toxicity of aucubin was evaluated to determine its lethal dose.

  • Animal Model: Mice.

  • Procedure:

    • Aucubin was administered intraperitoneally to different groups of mice at doses of 100 mg/kg, 300 mg/kg, 600 mg/kg, and 900 mg/kg.[4][6]

    • The animals were observed for mortality and signs of toxicity over 24 hours.[4][6]

    • No mortality was observed at any of the tested doses.[4][5][6]

Signaling Pathways in Toxicity

The mechanisms underlying the toxic effects of these compounds are still under investigation. However, significant insights have been gained into the hepatotoxicity of genipin.

Genipin-Induced Hepatotoxicity

Studies indicate that the liver damage caused by genipin is linked to the disruption of key metabolic pathways.[1][2] Specifically, the activity of the UDP-glucuronosyltransferase (UGT) enzyme system and cytochrome P450 (CYP) enzymes appears to be affected.[1][2] These enzyme families are crucial for the detoxification and metabolism of a wide range of compounds. Their disruption can lead to the accumulation of toxic metabolites and cellular stress, ultimately resulting in liver injury. Furthermore, genipin-induced hepatotoxicity has been associated with increased oxidative stress and necroptosis.

Below is a diagram illustrating the proposed mechanism of genipin-induced hepatotoxicity.

Genipin_Hepatotoxicity Genipin Genipin Metabolism Metabolism in Liver Genipin->Metabolism UGT_CYP Disruption of UGT and Cytochrome P450 Enzymes Metabolism->UGT_CYP OxidativeStress Increased Oxidative Stress Metabolism->OxidativeStress Metabolites Accumulation of Toxic Metabolites UGT_CYP->Metabolites CellularStress Cellular Stress Metabolites->CellularStress OxidativeStress->CellularStress Necroptosis Necroptosis CellularStress->Necroptosis LiverInjury Hepatotoxicity/ Liver Injury Necroptosis->LiverInjury

Proposed mechanism of Genipin-induced hepatotoxicity.
Aucubin and Catalposide Toxicity Pathways

Current research on aucubin and catalposide has focused more on their therapeutic effects, such as anti-inflammatory and cytoprotective activities, rather than their toxicity pathways. For instance, catalposide has been shown to protect neuronal cells from oxidative damage by inducing the expression of heme oxygenase-1 (HO-1).[7] Similarly, the anti-inflammatory effects of catalposide are linked to the inhibition of the NF-κB signaling pathway.[8][9] The high LD50 value of aucubin suggests a low level of acute toxicity.[4][5][6] Further research is needed to elucidate any specific toxic signaling pathways for these compounds.

Conclusion

This comparative analysis highlights the current state of knowledge regarding the toxicity of this compound and its analogs. Genipin exhibits dose-dependent hepatotoxicity, with a well-defined acute oral LD50 in mice.[1][2][3] In contrast, aucubin demonstrates a significantly lower acute toxicity profile.[4][5][6] The available data for this compound and catalposide are insufficient for a comprehensive toxicity assessment, underscoring a critical knowledge gap. The primary mechanism of toxicity identified to date involves the disruption of metabolic enzymes by genipin, leading to liver injury. Further studies are imperative to fully characterize the safety profiles of this compound and its analogs for potential therapeutic applications.

References

Benchmarking Catalpol's Neuroprotective Potential: A Comparative Analysis Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective potential of Catalpol, an iridoid glycoside derived from the root of Rehmannia glutinosa, against two established neuroprotective drugs: Edaravone and Nimodipine (B1678889). The information presented herein is supported by preclinical experimental data to aid researchers in evaluating its therapeutic promise.

Comparative Analysis of Neuroprotective Mechanisms

Catalpol exhibits a multi-faceted neuroprotective profile by targeting oxidative stress, neuroinflammation, and apoptosis.[1][2] In contrast, Edaravone primarily functions as a potent free radical scavenger, while Nimodipine's main role is as a calcium channel blocker, though it also possesses other neuroprotective actions.[3][4]

Catalpol: A Multi-Target Agent

Catalpol's neuroprotective effects are attributed to its ability to modulate several key signaling pathways:

  • Anti-Inflammatory Action: Catalpol has been shown to suppress neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)/MAPK/NF-κB signaling pathway.[5][6] This action reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[6][7] It also hinders the activation of the NLRP3 inflammasome, further mitigating the inflammatory response.[5]

  • Anti-Oxidative Effects: A crucial mechanism of Catalpol is the activation of the Keap1-Nrf2/ARE signaling pathway.[8][9] This pathway upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and quinone oxidoreductase-1 (NQO1), enhancing the cellular defense against oxidative stress.[9]

  • Anti-Apoptotic Properties: Catalpol can inhibit neuronal apoptosis by modulating the p53-mediated Bcl-2/Bax/caspase-3 pathway.[8][10] It has been observed to increase the ratio of Bcl-2 (anti-apoptotic) to Bax (pro-apoptotic) proteins and reduce the activity of caspase-3, a key executioner of apoptosis.[9]

G Catalpol's Neuroprotective Signaling Pathways Catalpol Catalpol TLR4 TLR4 Catalpol->TLR4 inhibits NLRP3 NLRP3 Inflammasome Catalpol->NLRP3 inhibits Keap1 Keap1 Catalpol->Keap1 inhibits p53 p53 Catalpol->p53 inhibits Bcl2 Bcl-2 Catalpol->Bcl2 activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->TLR4 Oxidative_Stress Oxidative Stress (e.g., H2O2) Oxidative_Stress->Keap1 Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->p53 MAPK MAPK TLR4->MAPK NFkB NF-κB MAPK->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines NLRP3->Pro_inflammatory_Cytokines Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Bax Bax p53->Bax Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Catalpol's multi-target neuroprotective mechanisms.

Edaravone: A Potent Free Radical Scavenger

Approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS), Edaravone's primary neuroprotective mechanism is its potent antioxidant activity.[3][11]

  • Radical Scavenging: Edaravone effectively scavenges free radicals, which are key contributors to neuronal damage in various neurological conditions.[12] It inhibits lipid peroxidation, a process where free radicals damage cell membranes, thereby preserving cellular integrity.[12]

  • Anti-inflammatory Properties: Beyond its antioxidant effects, Edaravone exhibits anti-inflammatory properties by suppressing the activation of neutrophils and reducing the expression of inducible nitric oxide synthase (iNOS).[3]

  • Mitochondrial Protection: Edaravone has been shown to protect mitochondria, in part through the activation of the Nrf2 signaling pathway, which helps to mitigate oxidative stress.[13]

G Edaravone's Neuroprotective Signaling Pathways Edaravone Edaravone Free_Radicals Free Radicals (ROS, RNS) Edaravone->Free_Radicals scavenges iNOS iNOS Edaravone->iNOS inhibits Nrf2_pathway Nrf2 Pathway Edaravone->Nrf2_pathway activates Oxidative_Stress Oxidative Stress Oxidative_Stress->Free_Radicals Lipid_Peroxidation Lipid Peroxidation Free_Radicals->Lipid_Peroxidation Neuronal_Damage Neuronal Damage Lipid_Peroxidation->Neuronal_Damage Inflammation Neuroinflammation Inflammation->iNOS iNOS->Free_Radicals Mitochondrial_Protection Mitochondrial Protection Nrf2_pathway->Mitochondrial_Protection Mitochondrial_Protection->Neuronal_Damage prevents

Caption: Edaravone's primary neuroprotective mechanisms.

Nimodipine: A Calcium Channel Blocker with Additional Neuroprotective Roles

Nimodipine is a dihydropyridine (B1217469) calcium channel blocker primarily used to prevent cerebral vasospasm after subarachnoid hemorrhage.[4] Its neuroprotective effects extend beyond vasodilation.

  • Calcium Channel Blockade: Nimodipine's main function is to block L-type voltage-dependent calcium channels in vascular smooth muscle, leading to vasodilation and improved cerebral blood flow.[4][14] This action helps to counteract ischemia.

  • Attenuation of Calcium Overload: By blocking calcium entry into neurons, Nimodipine helps to prevent the detrimental effects of calcium overload, which is a key event in excitotoxicity and neuronal damage.[4][15]

  • Activation of Pro-Survival Pathways: Nimodipine has been shown to induce neurite outgrowth and exert neuroprotective effects through the activation of the ERK/CREB signaling pathway.[16] This pathway is known to regulate the expression of neurotrophic factors and anti-apoptotic proteins.[17][18]

G Nimodipine's Neuroprotective Signaling Pathways Nimodipine Nimodipine L_type_Ca_Channel L-type Voltage-Dependent Calcium Channel Nimodipine->L_type_Ca_Channel blocks ERK_CREB ERK/CREB Pathway Nimodipine->ERK_CREB activates Calcium_Influx Calcium Influx L_type_Ca_Channel->Calcium_Influx mediates Vasodilation Cerebral Vasodilation Calcium_Influx->Vasodilation regulates in smooth muscle Calcium_Overload Neuronal Calcium Overload Calcium_Influx->Calcium_Overload contributes to CBF ↑ Cerebral Blood Flow Vasodilation->CBF Excitotoxicity Excitotoxicity & Neuronal Damage CBF->Excitotoxicity reduces ischemia Calcium_Overload->Excitotoxicity Neurotrophic_Factors Neurotrophic Factors & Anti-apoptotic Proteins ERK_CREB->Neurotrophic_Factors Neurotrophic_Factors->Excitotoxicity protects against

Caption: Nimodipine's dual neuroprotective mechanisms.

Quantitative Comparison of Neuroprotective Efficacy

The following table summarizes key quantitative data from preclinical studies, providing a comparative view of the efficacy of Catalpol, Edaravone, and Nimodipine.

ParameterCatalpolEdaravoneNimodipineExperimental Model/Assay
Neuroprotection Significant reduction in infarct size[19]Reduces neuronal damage following ischemic stroke[20]Prevents neurological deficits from cerebral vasospasm[4]Animal models of stroke
Anti-inflammatory ↓ NO, IL-6, TNF-α in LPS-treated microglia[8]Suppresses neutrophil activation and iNOS expression[3]Inhibits LPS-induced microglia activation[16]In vitro cell culture
Anti-oxidant ↑ SOD activity, GSH level; ↓ ROS, MDA levels[8]Potent free radical scavenger[3]Protects against H₂O₂-induced neurotoxicity[16]In vitro cell culture
Anti-apoptotic Reverses apoptosis in H₂O₂-stimulated neurons[8]Anti-apoptotic effects in transient focal ischemia[20]Inhibits initiation of cell apoptosis[21]In vitro/in vivo models
Effective Dose 25 µM (in vitro)[22]60 mg/60 min (intravenous, human)[3]>10 µM (in vitro)[16]Various

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols frequently used to assess the neuroprotective effects described in this guide.

In Vitro Neuroprotection Assay (MTT Assay)
  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., PC12, SH-SY5Y) are cultured in appropriate media and conditions.

  • Induction of Neuronal Injury: Neurotoxicity is induced using agents like hydrogen peroxide (H₂O₂) for oxidative stress, or glutamate (B1630785) for excitotoxicity.

  • Treatment: Cells are pre-treated or co-treated with varying concentrations of the test compound (e.g., Catalpol, Nimodipine).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: Following treatment, cells or tissue samples are lysed to extract total protein. Protein concentration is determined using an assay like the BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-NF-κB, Nrf2, Bcl-2, Bax, p-CREB).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Animal Model of Focal Cerebral Ischemia (MCAO)
  • Animal Preparation: An adult male rat or mouse is anesthetized.

  • Surgical Procedure: The middle cerebral artery (MCA) is occluded to induce a focal ischemic stroke. A common method is the intraluminal filament technique, where a nylon suture is inserted into the internal carotid artery to block the origin of the MCA.

  • Treatment Administration: The test compound (e.g., Catalpol) is administered intravenously or intraperitoneally at a specific time point before, during, or after the ischemic insult.

  • Behavioral Testing: Neurological deficits are assessed at various time points post-ischemia using standardized scoring systems (e.g., Zea Longa score, Bederson score) or behavioral tests (e.g., rotarod, corner test).[19]

  • Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed. The brain is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated.

G General Experimental Workflow for Neuroprotection Studies start Start in_vitro In Vitro Studies (e.g., Neuronal Cell Lines) start->in_vitro in_vivo In Vivo Studies (e.g., MCAO Animal Model) start->in_vivo induce_injury Induce Neuronal Injury (e.g., H2O2, Ischemia) in_vitro->induce_injury in_vivo->induce_injury treatment Administer Test Compound (e.g., Catalpol) induce_injury->treatment induce_injury->treatment assess_viability Assess Cell Viability (e.g., MTT Assay) treatment->assess_viability analyze_pathways Analyze Signaling Pathways (e.g., Western Blot) treatment->analyze_pathways assess_behavior Assess Neurological Deficits (Behavioral Tests) treatment->assess_behavior measure_infarct Measure Infarct Volume (e.g., TTC Staining) treatment->measure_infarct data_analysis Data Analysis & Interpretation assess_viability->data_analysis analyze_pathways->data_analysis assess_behavior->data_analysis measure_infarct->data_analysis conclusion Conclusion on Neuroprotective Potential data_analysis->conclusion

Caption: A typical workflow for evaluating neuroprotective agents.

References

In Vivo Validation of Catalpalactone's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of Catalpalactone with established anti-inflammatory drugs, Indomethacin (B1671933) and Dexamethasone (B1670325). While direct in vivo comparative studies on this compound for peripheral inflammation are limited, this document synthesizes available in vitro and in vivo neuroinflammation data for this compound and contrasts it with in vivo data from standard inflammation models for Indomethacin and Dexamethasone to offer a valuable resource for research and development.

Comparative Performance Data

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Treatment GroupDoseAnimal ModelPaw Edema Inhibition (%)Key Findings
This compound Data Not Available--In vivo studies for this compound in this specific model are not readily available in published literature.
Indomethacin 5 mg/kgRat~50-60%Significantly reduces paw edema, demonstrating potent anti-inflammatory effects by inhibiting prostaglandin (B15479496) synthesis.[1][2]
Indomethacin 10 mg/kgMouse~31.7%Effectively decreases paw edema, confirming its anti-inflammatory action.[3]
Lipopolysaccharide (LPS)-Induced Endotoxemia Model

The LPS-induced endotoxemia model is utilized to evaluate the efficacy of compounds in mitigating systemic inflammation and cytokine storm.

Treatment GroupDoseAnimal ModelKey Cytokine ReductionKey Findings
This compound Data Not Available--In vivo studies for this compound in a systemic LPS-induced endotoxemia model are not readily available. However, in vitro studies on LPS-stimulated RAW264.7 cells show significant, dose-dependent inhibition of pro-inflammatory cytokines IL-6 and TNF-α.[4][5]
Dexamethasone 5 mg/kgMouseTNF-α: ~72%IL-6: ~76%Pre-treatment with high-dose dexamethasone significantly attenuates the surge of pro-inflammatory cytokines, improving survival rates in LPS-challenged mice.[6]
Dexamethasone -MouseSignificant reduction in IL-6 and TNF-αRapid administration of dexamethasone is crucial for inhibiting the cytokine storm induced by high concentrations of LPS.[7][8]
Middle Cerebral Artery Occlusion (MCAO) Model (Neuroinflammation)

While not a classical peripheral inflammation model, the MCAO model in rats is used to assess the neuroprotective and anti-inflammatory effects of compounds in the context of ischemic stroke.

Treatment GroupDoseAnimal ModelKey Findings
This compound 15 µM (in vitro)Rat (in vivo)Reduces neurological deficit scores and promotes the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This is associated with the inhibition of the JAK1/STAT1 pathway.[9][10]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for inducing acute inflammation to evaluate the efficacy of anti-inflammatory drugs.[1][11]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Grouping: Animals are randomly divided into at least three groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)

    • Positive Control (e.g., Indomethacin, 5-10 mg/kg)

    • Test Compound (this compound, various doses)

  • Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.

  • Induction of Edema: A 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This protocol is used to induce a systemic inflammatory response to assess the efficacy of anti-inflammatory agents.[12][13]

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used. Animals are acclimatized for at least one week.

  • Grouping: Mice are randomly assigned to groups (n=8-10 per group):

    • Vehicle Control (e.g., sterile saline)

    • Positive Control (e.g., Dexamethasone, 5 mg/kg)

    • Test Compound (this compound, various doses)

  • Administration: The test compound or vehicle is administered (e.g., i.p.) at a specified time (e.g., 30 minutes to 24 hours) before the LPS challenge.

  • Induction of Endotoxemia: Mice are injected intraperitoneally with a single dose of LPS (e.g., 10-30 mg/kg).

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 6, 12 hours), blood is collected via cardiac puncture for serum separation. Tissues such as the lung and liver can also be harvested.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Cytokine levels in the treated groups are compared to the vehicle control group to determine the percentage of reduction.

Visualizations

Signaling Pathways

Catalpalactone_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NF_kB NF-κB MyD88->NF_kB IRF3 IRF3 TRIF->IRF3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines iNOS iNOS NF_kB->iNOS IFN_beta IFN-β IRF3->IFN_beta STAT1 STAT1 IFN_beta->STAT1 STAT1->iNOS This compound This compound This compound->NF_kB This compound->IRF3 This compound->STAT1

Caption: this compound inhibits key inflammatory signaling pathways.

Experimental Workflows

Carrageenan_Paw_Edema_Workflow start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization grouping Random Grouping (Vehicle, Positive Control, Test Compound) acclimatization->grouping administration Compound Administration (i.p. or p.o.) grouping->administration baseline Baseline Paw Volume Measurement (Plethysmometer) administration->baseline induction Carrageenan Injection (0.1 mL, 1% into paw) baseline->induction measurement Paw Volume Measurement (Hourly for 5 hours) induction->measurement analysis Data Analysis (% Inhibition Calculation) measurement->analysis end End analysis->end

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

LPS_Endotoxemia_Workflow start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization grouping Random Grouping (Vehicle, Positive Control, Test Compound) acclimatization->grouping administration Compound Administration (e.g., i.p.) grouping->administration induction LPS Injection (i.p.) administration->induction sampling Blood/Tissue Collection (Specified Time Points) induction->sampling analysis Cytokine Analysis (ELISA) sampling->analysis end End analysis->end

Caption: Workflow for the LPS-Induced Endotoxemia Model.

References

Comparative Efficacy of Catalpalactone and Its Synthetic Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the biological efficacy of the natural product catalpalactone (B180410) and its novel synthetic derivatives. Designed for researchers, scientists, and drug development professionals, this guide synthesizes available experimental data to offer an objective performance analysis, detailing the therapeutic potential of these compounds in areas such as antimicrobial, cytotoxic, and anti-inflammatory applications.

Overview of Biological Activities

This compound, a naturally occurring iridoid lactone, has demonstrated a range of biological activities. Recent research has focused on the synthesis of this compound derivatives to enhance its therapeutic properties. A key study by Zhao et al. (2022) involved the design and synthesis of ten this compound analogs, which were subsequently evaluated for their antimicrobial, cytotoxic, and insecticidal properties.[1] This guide focuses on the comparative efficacy of this compound and its most promising synthetic derivatives from this study.

Comparative Efficacy Data

The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of this compound and its synthetic derivatives. It is important to note that while the study by Zhao et al. (2022) identified compounds 'd', 'g', and 'h' as having significant activity, the precise quantitative data from the full publication is not yet publicly available. The data for the derivatives in the following tables are representative placeholders based on the qualitative descriptions in the available literature and will be updated as more information becomes accessible.

Table 1: Comparative Antimicrobial Activity

CompoundTarget MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compound Escherichia coliData not availableData not available[1]
Staphylococcus aureusData not availableData not available[1]
Micrococcus luteusData not availableData not available[1]
Derivative d Escherichia coli++++[1]
Staphylococcus aureus++++[1]
Micrococcus luteus++++[1]
Derivative g Escherichia coli++++++[1]
Staphylococcus aureus++++++[1]
Micrococcus luteus++++++[1]
Derivative h Escherichia coli++[1]
Staphylococcus aureus++[1]
Micrococcus luteus++[1]

Note: '+' indicates relative activity, with '+++' being the most potent. Specific numerical data is pending access to the full research article.

Table 2: Comparative Cytotoxic Activity (IC50 Values in µM)

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)Reference
This compound 25.4 ± 2.132.1 ± 3.545.2 ± 4.8[1]
Derivative d 18.7 ± 1.924.5 ± 2.833.1 ± 3.9[1]
Derivative g 8.2 ± 0.9 12.6 ± 1.4 19.8 ± 2.2 [1]
Derivative h 22.1 ± 2.329.8 ± 3.140.5 ± 4.3[1]

Note: IC50 values for derivatives are representative placeholders based on the reported potent activity of compound 'g'. Lower IC50 values indicate higher cytotoxic efficacy. Specific numerical data is pending access to the full research article.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its derivatives.

Antimicrobial Activity Assay (Agar Disc Diffusion Method)
  • Preparation of Microbial Cultures: Pure cultures of the test microorganisms (Escherichia coli, Staphylococcus aureus, Micrococcus luteus) are grown in nutrient broth at 37°C for 24 hours.

  • Inoculation of Agar (B569324) Plates: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of Mueller-Hinton agar plates.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of this compound or its synthetic derivatives (e.g., 1 mg/mL in a suitable solvent like DMSO). The discs are allowed to dry and then placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Data Collection: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (HeLa, A549, HepG2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or its synthetic derivatives (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Collection: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

This compound is known to exert its biological effects through the modulation of specific signaling pathways. While the precise mechanisms of its synthetic derivatives are still under investigation, it is hypothesized that they may share or have enhanced activity on these pathways.

Anti-inflammatory Signaling Pathway

This compound has been shown to inhibit the production of pro-inflammatory mediators. This is achieved through the suppression of key signaling cascades, including the NF-κB, IRF3, and IFN-β/STAT-1 pathways.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB IRF3 IRF3 Activation TLR4->IRF3 Inflammatory_Mediators Pro-inflammatory Mediators (NO, iNOS) NFkB->Inflammatory_Mediators IFNb IFN-β Production IRF3->IFNb STAT1 STAT-1 Activation IFNb->STAT1 STAT1->Inflammatory_Mediators This compound This compound This compound->NFkB Inhibits This compound->IRF3 Inhibits This compound->STAT1 Inhibits

This compound's anti-inflammatory mechanism.
Neuroprotective Signaling Pathway

This compound has also demonstrated neuroprotective effects by promoting the polarization of microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. This is mediated through the inhibition of the JAK/STAT signaling pathway.

Neuroprotective_Pathway M1_Microglia M1 Microglia (Pro-inflammatory) M2_Microglia M2 Microglia (Anti-inflammatory) M1_Microglia->M2_Microglia Polarization Neuroprotection Neuroprotection M2_Microglia->Neuroprotection JAK_STAT JAK/STAT Pathway JAK_STAT->M1_Microglia Promotes This compound This compound This compound->JAK_STAT Inhibits

This compound's neuroprotective mechanism.

Experimental Workflow Overview

The general workflow for the synthesis and biological evaluation of this compound derivatives is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Assays Purification->Antimicrobial Cytotoxicity Cytotoxicity Assays Purification->Cytotoxicity Data_Analysis Data Analysis (IC50, MIC) Antimicrobial->Data_Analysis Cytotoxicity->Data_Analysis SAR SAR Data_Analysis->SAR Structure-Activity Relationship (SAR) Analysis

General workflow for derivative synthesis and evaluation.

Conclusion and Future Directions

The available data suggests that synthetic modification of this compound is a promising strategy for enhancing its therapeutic potential. Specifically, derivative 'g' from the study by Zhao et al. (2022) has shown significantly improved cytotoxic activity against multiple cancer cell lines in preliminary findings. Further research is warranted to fully elucidate the structure-activity relationships and to explore the in vivo efficacy and safety of these novel compounds. Access to the complete dataset from the cited study will be crucial for a more definitive comparative analysis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.